Ethyl 2-Cyclopentyl-3-Oxobutanoate
Description
Structure
2D Structure
Properties
IUPAC Name |
ethyl 2-cyclopentyl-3-oxobutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O3/c1-3-14-11(13)10(8(2)12)9-6-4-5-7-9/h9-10H,3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRISDWSRLFVDOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCC1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60590417 | |
| Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1540-32-5 | |
| Record name | Ethyl α-acetylcyclopentaneacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1540-32-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-cyclopentyl-3-oxobutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60590417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to Ethyl 2-Cyclopentyl-3-Oxobutanoate: Chemical Properties and Reactivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and reactivity of Ethyl 2-Cyclopentyl-3-Oxobutanoate, a versatile β-keto ester with applications in organic synthesis and drug discovery.
Chemical Properties
This compound is a chiral β-keto ester. While specific experimental data for this compound is limited, its properties can be estimated based on its structure and data from analogous compounds.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Property | Value | Source/Notes |
| Molecular Formula | C₁₁H₁₈O₃ | Calculated |
| Molecular Weight | 198.26 g/mol | Calculated |
| Boiling Point | ~190 °C (at 760 mmHg) | Estimated based on Ethyl 2-ethyl-3-oxobutanoate[1] |
| Melting Point | Not available | |
| Density | Not available | |
| Solubility | Not available | Expected to be soluble in common organic solvents. |
Reactivity
This compound exhibits the characteristic reactivity of a β-keto ester, stemming from the presence of the acidic α-hydrogen and the two carbonyl groups.
1. Tautomerism: Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding and conjugation.
2. Alkylation: The α-proton is readily abstracted by a base to form a resonance-stabilized enolate, which can be alkylated with alkyl halides. This allows for the introduction of a second substituent at the α-position.
3. Hydrolysis and Decarboxylation: Under acidic or basic conditions, the ester can be hydrolyzed to the corresponding β-keto acid. Subsequent heating leads to decarboxylation, yielding a cyclopentyl methyl ketone. This is a common strategy for the synthesis of ketones.
4. Knoevenagel Condensation: The active methylene group can participate in Knoevenagel condensations with aldehydes and ketones in the presence of a weak base, leading to the formation of α,β-unsaturated products.[2][3][4][5][6]
5. Japp-Klingemann Reaction: Reaction with aryl diazonium salts under appropriate conditions can lead to the formation of hydrazones via the Japp-Klingemann reaction, which can be precursors to indole synthesis.[7][8][9][10][11]
6. Dieckmann Condensation (Intramolecular): While this specific molecule will not undergo a standard Dieckmann condensation, related diesters can undergo this intramolecular reaction to form cyclic β-keto esters.[12][13][14][15][16]
Experimental Protocols
1. Synthesis of this compound via Alkylation of Ethyl Acetoacetate
This protocol is adapted from the general procedure for the alkylation of ethyl acetoacetate.[17][18][19][20]
-
Materials:
-
Sodium ethoxide
-
Absolute ethanol
-
Ethyl acetoacetate
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
In a flame-dried round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium ethoxide (1.0 equivalent) in absolute ethanol under an inert atmosphere.
-
Add ethyl acetoacetate (1.0 equivalent) dropwise to the stirred solution at room temperature.
-
After the addition is complete, heat the mixture to reflux for 30 minutes to ensure complete formation of the sodium enolate.
-
Cool the reaction mixture to room temperature and add cyclopentyl bromide (1.1 equivalents) dropwise from the dropping funnel.
-
Heat the mixture to reflux until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous sodium chloride solution, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
-
2. Hydrolysis and Decarboxylation to 1-Cyclopentylethan-1-one
-
Materials:
-
This compound
-
Aqueous sodium hydroxide solution (e.g., 10%)
-
Dilute hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium chloride solution
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a round-bottom flask, add this compound and an excess of aqueous sodium hydroxide solution.
-
Heat the mixture at reflux until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature and acidify with dilute hydrochloric acid until the pH is acidic.
-
Gently heat the acidic solution to effect decarboxylation until gas evolution ceases.
-
Cool the mixture and extract the product with diethyl ether.
-
Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution, followed by saturated aqueous sodium chloride solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting ketone by distillation.
-
Visualizations
Figure 1: General experimental workflow for the synthesis and subsequent reactions of this compound.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 4. khannapankaj.wordpress.com [khannapankaj.wordpress.com]
- 5. mdpi.com [mdpi.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Japp-Klingemann Reaction [drugfuture.com]
- 8. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 9. Japp–Klingemann reaction | 37 Publications | 288 Citations | Top Authors | Related Topics [scispace.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Dieckmann condensation - Wikipedia [en.wikipedia.org]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. youtube.com [youtube.com]
- 15. youtube.com [youtube.com]
- 16. youtube.com [youtube.com]
- 17. Organic Syntheses Procedure [orgsyn.org]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 2024.sci-hub.se [2024.sci-hub.se]
- 20. US2358768A - Alkylation of organic compounds - Google Patents [patents.google.com]
An In-depth Technical Guide on the Spectroscopic Data of Ethyl 2-Cyclopentyl-3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS No: 1540-32-5), a beta-keto ester with potential applications in organic synthesis and drug discovery. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted data based on the analysis of analogous structures and established principles of spectroscopic interpretation. Furthermore, it outlines comprehensive experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this and similar molecules.
Molecular Structure
This compound possesses a molecular formula of C₁₁H₁₈O₃ and a molecular weight of 198.26 g/mol . The structure features a cyclopentyl group at the α-position of a β-keto ester functionality.
Predicted Spectroscopic Data
The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and MS data for this compound. These predictions are derived from the known spectral characteristics of similar beta-keto esters and the expected influence of the cyclopentyl substituent.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. For this compound, both ¹H and ¹³C NMR will provide key information about its carbon-hydrogen framework. Beta-keto esters can exist as a mixture of keto and enol tautomers, which would be distinguishable by NMR. The data presented here is for the predominant keto tautomer.
Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, Reference: TMS at 0 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~4.1-4.2 | Quartet | 2H | -OCH₂ CH₃ |
| ~3.4-3.5 | Doublet | 1H | α-CH |
| ~2.2-2.3 | Singlet | 3H | -C(O)CH₃ |
| ~1.9-2.1 | Multiplet | 1H | Cyclopentyl-CH |
| ~1.5-1.8 | Multiplet | 8H | Cyclopentyl-CH₂ |
| ~1.2-1.3 | Triplet | 3H | -OCH₂CH₃ |
Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, Reference: CDCl₃ at 77.16 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~202-204 | C =O (Ketone) |
| ~169-171 | C =O (Ester) |
| ~61-62 | -OCH₂ CH₃ |
| ~58-60 | α-C H |
| ~40-42 | Cyclopentyl-C H |
| ~29-31 | -C(O)C H₃ |
| ~28-30 | Cyclopentyl-C H₂ |
| ~25-27 | Cyclopentyl-C H₂ |
| ~14-15 | -OCH₂C H₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the ketone and ester carbonyl groups, as well as C-H and C-O bonds.
Table 3: Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~2960-2850 | Strong | C-H stretch (Alkyl) |
| ~1740-1750 | Strong | C=O stretch (Ester) |
| ~1710-1720 | Strong | C=O stretch (Ketone) |
| ~1250-1150 | Strong | C-O stretch (Ester) |
The presence of two distinct carbonyl peaks is a key feature of β-keto esters.[1][2][3][4]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) would likely lead to characteristic fragmentation patterns. The fragmentation of β-keto esters is often dominated by cleavages alpha to the carbonyl groups and McLafferty rearrangements.[5][6][7]
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Possible Fragment |
| 198 | [M]⁺ (Molecular Ion) |
| 155 | [M - C₂H₅O]⁺ |
| 127 | [M - C₅H₉]⁺ |
| 83 | [C₅H₉CO]⁺ |
| 43 | [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to confirm the chemical structure.
Materials:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
NMR tubes (5 mm)
-
NMR spectrometer (e.g., 400 MHz or higher)
Procedure:
-
Sample Preparation: Dissolve approximately 10-20 mg of the purified this compound in about 0.6 mL of CDCl₃ containing TMS in a clean, dry NMR tube.
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Lock the spectrometer on the deuterium signal of the CDCl₃. Shim the magnetic field to achieve optimal homogeneity.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional ¹H NMR spectrum using a standard pulse sequence.
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a sufficient number of scans (e.g., 8-16) to obtain a good signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the TMS signal at 0.00 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to cover the range of 0 to 220 ppm.
-
Use a larger number of scans (e.g., 128 or more) due to the lower natural abundance of ¹³C.
-
Process the data similarly to the ¹H spectrum and reference it to the CDCl₃ solvent peak at 77.16 ppm.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Materials:
-
This compound sample
-
Fourier-Transform Infrared (FTIR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Solvent for cleaning (e.g., isopropanol)
Procedure:
-
Background Spectrum: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small drop of the neat liquid sample directly onto the ATR crystal.
-
Spectrum Acquisition: Acquire the IR spectrum over a range of 4000 to 400 cm⁻¹.
-
Data Processing: Process the spectrum by performing a background subtraction. Label the significant peaks.
-
Cleaning: Clean the ATR crystal thoroughly with a solvent-moistened soft tissue.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern.
Materials:
-
This compound sample
-
Gas chromatograph-mass spectrometer (GC-MS) with an electron ionization (EI) source
-
Helium gas (carrier gas)
-
Appropriate GC column (e.g., a non-polar capillary column)
-
Solvent for sample dilution (e.g., dichloromethane or ethyl acetate)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable volatile solvent.
-
GC-MS Setup:
-
Set the GC oven temperature program to achieve good separation. A typical program might start at 50°C and ramp up to 250°C.
-
Set the injector temperature and transfer line temperature (e.g., 250°C and 280°C, respectively).
-
Set the EI source to 70 eV.
-
Set the mass analyzer to scan a mass range of m/z 40-400.
-
-
Injection and Acquisition: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for this peak and identify the molecular ion and major fragment ions.
Visualizations
General Workflow for Spectroscopic Analysis
The following diagram illustrates the typical workflow for the spectroscopic characterization of a synthetic compound like this compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of an organic compound.
Predicted Mass Spectrometry Fragmentation Pathway
This diagram illustrates a plausible fragmentation pathway for this compound under electron ionization.
Caption: Predicted major fragmentation pathways for this compound in EI-MS.
References
- 1. www1.udel.edu [www1.udel.edu]
- 2. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 3. uanlch.vscht.cz [uanlch.vscht.cz]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Keto-enol Tautomerism of Ethyl 2-Cyclopentyl-3-Oxobutanoate
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the principles governing the keto-enol tautomerism of β-keto esters, with a specific focus on ethyl 2-cyclopentyl-3-oxobutanoate. Due to the limited availability of direct experimental data for this specific compound, this guide leverages extensive data from its close structural analog, ethyl acetoacetate, to infer its tautomeric behavior. The guide covers the quantitative aspects of the keto-enol equilibrium, detailed experimental protocols for its determination via ¹H NMR spectroscopy, and a discussion of the structural and environmental factors influencing the tautomeric ratio.
Introduction to Keto-Enol Tautomerism
Keto-enol tautomerism is a fundamental concept in organic chemistry describing the chemical equilibrium between a keto form (a ketone or an aldehyde) and an enol form (an alcohol adjacent to a double bond).[1][2] For β-dicarbonyl compounds such as this compound, the presence of an acidic α-hydrogen facilitates this equilibrium, leading to a mixture of both tautomers in solution.
The position of this equilibrium is crucial in determining the reactivity, and ultimately the biological activity and pharmacokinetic properties of a molecule. The enol form can chelate metals, act as a nucleophile in various reactions, and its hydrogen-bonding capabilities differ significantly from the keto form. While the keto form is generally more stable for simple carbonyls, the enol form of β-dicarbonyls is significantly stabilized by the formation of a conjugated π-system and an intramolecular hydrogen bond.[3][4]
This guide will use ethyl acetoacetate as a reference compound to predict the behavior of this compound. The primary structural difference is the presence of a cyclopentyl group at the α-position, which is expected to influence the tautomeric equilibrium through steric and electronic effects.
Quantitative Analysis of the Keto-Enol Equilibrium
The equilibrium between the keto and enol tautomers is quantified by the equilibrium constant, Keq, defined as the ratio of the concentration of the enol form to the keto form.
Keq = [Enol] / [Keto]
The percentage of the enol form can be calculated as:
% Enol = ([Enol] / ([Keto] + [Enol])) * 100
Solvent Effects on Tautomeric Equilibrium
The polarity of the solvent plays a significant role in the position of the keto-enol equilibrium. Nonpolar solvents tend to favor the enol form, where the intramolecular hydrogen bond is most stable. In contrast, polar protic solvents can disrupt this internal hydrogen bond and preferentially solvate the more polar keto form, shifting the equilibrium towards the keto tautomer.[5][6][7]
The following table summarizes the keto-enol equilibrium data for ethyl acetoacetate in various solvents, which serves as a predictive model for this compound.
| Solvent | Dielectric Constant (ε) | % Enol (Ethyl Acetoacetate) | Keq (Ethyl Acetoacetate) |
| Hexane | 1.88 | 46.2 | 0.86 |
| Carbon Tetrachloride | 2.24 | 33.3 | 0.50 |
| Benzene | 2.28 | 19.8 | 0.25 |
| Chloroform | 4.81 | 15.2 | 0.18 |
| Acetone | 20.7 | 7.7 | 0.08 |
| Ethanol | 24.6 | 12.0 | 0.14 |
| Methanol | 32.7 | 6.9 | 0.07 |
| Water | 80.1 | 0.4 | 0.004 |
Data compiled from various sources. The exact values can vary slightly with temperature and concentration.
Temperature Effects on Tautomeric Equilibrium
Increasing the temperature generally shifts the equilibrium towards the more stable keto form.[8] This indicates that the enolization process is typically exothermic. Thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°) for the tautomerization can be determined by studying the temperature dependence of the equilibrium constant.
| Compound | Solvent | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
| Ethyl Acetoacetate | Neat | -10.9 | -25.1 |
| Ethyl Acetoacetate | Methanol | -8.4 | -29.3 |
| Ethyl Acetoacetate | DMSO | -2.1 | -12.6 |
Values are illustrative and depend on the specific experimental conditions.
Influence of the 2-Cyclopentyl Substituent
The presence of an alkyl group, such as cyclopentyl, at the α-position of a β-keto ester is expected to influence the keto-enol equilibrium. Bulky substituents at the α-position can introduce steric strain, which may destabilize the enol form and shift the equilibrium towards the keto tautomer.[3] However, the electron-donating inductive effect of the alkyl group can slightly favor the enol form. The net effect will be a balance of these opposing factors. For this compound, it is anticipated that the steric hindrance of the cyclopentyl group will lead to a slightly lower percentage of the enol form compared to ethyl acetoacetate under identical conditions.
Experimental Protocol: ¹H NMR Spectroscopic Determination of Tautomeric Ratio
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is the most common and reliable method for quantifying the keto-enol equilibrium, as the interconversion between tautomers is slow on the NMR timescale, allowing for the observation of distinct signals for each form.[3][9][10][11]
Sample Preparation
-
Accurately weigh approximately 20-30 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, C₆D₆) in a standard 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis requires it (TMS is often present in deuterated solvents).
-
Cap the NMR tube and gently agitate to ensure a homogeneous solution.
-
Allow the solution to equilibrate at the desired temperature for at least 10-15 minutes before acquiring the spectrum.
¹H NMR Data Acquisition
-
Insert the sample into the NMR spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
Acquire a standard ¹H NMR spectrum. Typical parameters include:
-
Pulse angle: 30-45 degrees
-
Acquisition time: 2-4 seconds
-
Relaxation delay: 5-10 seconds (to ensure full relaxation for accurate integration)
-
Number of scans: 8-16 (or as needed to achieve a good signal-to-noise ratio)
-
-
Process the spectrum by applying Fourier transformation, phase correction, and baseline correction.
Data Analysis and Calculation
-
Identify Characteristic Signals:
-
Keto Tautomer: The α-proton (CH) adjacent to the cyclopentyl and carbonyl groups typically appears as a doublet or triplet in the range of 3.4-3.8 ppm.
-
Enol Tautomer: The vinylic proton (=CH) appears as a singlet in the range of 5.0-5.7 ppm. The enolic hydroxyl proton (-OH) gives a broad singlet at a downfield chemical shift, often between 12-13 ppm.
-
-
Integrate the Signals:
-
Carefully integrate the area of the α-proton signal of the keto form (I_keto).
-
Integrate the area of the vinylic proton signal of the enol form (I_enol).
-
-
Calculate the Tautomeric Ratio:
-
The ratio of the tautomers is directly proportional to the ratio of their integrated peak areas.
-
Molar Ratio (Enol/Keto) = I_enol / I_keto
-
Keq = I_enol / I_keto
-
% Enol = (I_enol / (I_keto + I_enol)) * 100
-
Visualizations
Tautomerization Mechanisms
The interconversion between the keto and enol forms is catalyzed by both acids and bases.
Caption: Acid- and base-catalyzed keto-enol tautomerism pathways.
Experimental Workflow for Tautomer Ratio Determination
The following diagram outlines the key steps in the experimental determination of the keto-enol equilibrium.
Caption: Experimental workflow for determining the keto-enol ratio by ¹H NMR.
Factors Influencing Keto-Enol Equilibrium
Several factors collectively determine the position of the keto-enol equilibrium.
Caption: Key factors influencing the position of the keto-enol equilibrium.
Conclusion
The keto-enol tautomerism of this compound is a critical equilibrium that dictates its chemical behavior. While direct experimental data for this compound is scarce, a robust predictive framework can be established using data from the closely related ethyl acetoacetate. The tautomeric ratio is highly sensitive to solvent polarity, temperature, and the nature of the α-substituent. The presence of the 2-cyclopentyl group is expected to slightly favor the keto form due to steric hindrance, a hypothesis that can be readily tested using the detailed ¹H NMR protocol provided in this guide. For professionals in drug development and chemical research, a thorough understanding and quantification of this equilibrium are essential for predicting reactivity, designing synthetic routes, and interpreting biological activity.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. youtube.com [youtube.com]
- 5. A QUANTITATIVE ANALYSIS OF SOLVENT EFFECTS ON KETO-ENOL TAUTOMERIC EQUILIBRIA - ProQuest [proquest.com]
- 6. SOLVENT EFFECTS ON THE KETO-ENOL TAUTOMERIC EQUILIBRIUM OF TETRONIC AND ETHYL ACETOACETATE CARBON ACIDS: A THEORETICAL STUDY [dspace.univ-tlemcen.dz]
- 7. researchgate.net [researchgate.net]
- 8. fulir.irb.hr [fulir.irb.hr]
- 9. physicsforums.com [physicsforums.com]
- 10. glaserr.missouri.edu [glaserr.missouri.edu]
- 11. cores.research.asu.edu [cores.research.asu.edu]
An In-depth Technical Guide on Ethyl α-Acetylcyclopentaneacetate (CAS 1540-32-5)
Disclaimer: Information regarding the synthesis, properties, and biological activity of Ethyl α-acetylcyclopentaneacetate (CAS 1540-32-5) is limited in publicly available scientific literature. This guide provides a summary of the available data and offers general methodologies based on related chemical principles. Researchers should validate this information through their own experimental work.
Introduction
Ethyl α-acetylcyclopentaneacetate, with the Chemical Abstracts Service (CAS) registry number 1540-32-5, is an organic compound classified as a β-keto ester. Its structure features a cyclopentane ring substituted with both an acetate group and an acetyl group at the alpha position. This molecule holds potential as a building block in organic synthesis, particularly in the construction of more complex molecules due to the reactivity of its functional groups. It is important to distinguish this compound from the common solvent, ethyl acetate (CAS 141-78-6), which has a much simpler structure and different properties.
Physicochemical Properties
Quantitative data for Ethyl α-acetylcyclopentaneacetate is not extensively reported. The following table summarizes the basic molecular information.
| Property | Value | Source |
| CAS Number | 1540-32-5 | N/A |
| Molecular Formula | C₁₁H₁₈O₃ | [1] |
| Molecular Weight | 198.26 g/mol | [1] |
| InChI Key | CRISDWSRLFVDOU-UHFFFAOYSA-N | [1] |
Synthesis
A related synthesis for a similar compound, ethyl 2-oxocyclopentylacetate, involves a "one-pot" method using diethyl adipate as a starting material, which undergoes condensation, substitution, hydrolysis, and deacidification, followed by esterification.[2]
General Conceptual Synthesis Workflow
The following diagram illustrates a conceptual workflow for the synthesis of Ethyl α-acetylcyclopentaneacetate.
Caption: Conceptual workflow for the synthesis of Ethyl α-Acetylcyclopentaneacetate.
Biological and Pharmacological Properties
There is no specific information available in the provided search results regarding the biological activity, signaling pathways, or pharmacological properties of Ethyl α-acetylcyclopentaneacetate. The compound is listed as a pharmaceutical intermediate, suggesting its potential use in the synthesis of active pharmaceutical ingredients (APIs).[1]
The biological activities often associated with structurally related compounds or compounds synthesized using similar intermediates, such as those derived from ethyl acetate extracts, include antioxidant, anti-inflammatory, and antimicrobial effects.[3][4][5] However, it is crucial to note that these activities are not directly attributed to Ethyl α-acetylcyclopentaneacetate itself and would require specific experimental validation.
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of Ethyl α-acetylcyclopentaneacetate are not available in the public domain. Researchers interested in this compound would need to develop and optimize their own protocols based on standard organic chemistry techniques.
General Protocol for Synthesis (Hypothetical)
-
Enolate Formation: Dissolve ethyl cyclopentylacetate in an anhydrous aprotic solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., argon). Cool the solution to a low temperature (e.g., -78 °C). Add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) dropwise and stir for a specified time to allow for complete enolate formation.
-
Acylation: To the enolate solution, add an acylating agent like acetyl chloride or acetic anhydride dropwise, maintaining the low temperature. Allow the reaction to proceed for a set duration.
-
Workup: Quench the reaction by adding a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., sodium sulfate), and filter.
-
Purification: Remove the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel or distillation under reduced pressure.
-
Characterization: Characterize the purified product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Conclusion
Ethyl α-acetylcyclopentaneacetate (CAS 1540-32-5) is a β-keto ester with potential applications in organic synthesis, particularly within the pharmaceutical industry as an intermediate.[1] However, there is a significant lack of detailed, publicly available information regarding its specific synthesis protocols, physicochemical properties, and biological activities. The information presented in this guide is based on general chemical principles and data for related compounds. Further experimental research is necessary to fully characterize this molecule and explore its potential applications.
References
- 1. ETHYL A-ACETYLCYCLOPENTANEACETATE | CAS: 1540-32-5 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 2. CN103058870A - Preparation method of ethyl 2-oxocyclopentylacetate - Google Patents [patents.google.com]
- 3. Biological activities of ethyl acetate extract of different parts of Hyssopus angustifolius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-Nociceptive and Anti-Inflammatory Activities of the Ethyl Acetate Extract of Belamcanda chinensis (L.) Redouté in Raw 264.7 Cells in vitro and Mouse Model in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Synthetic Versatility of Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 2-cyclopentyl-3-oxobutanoate, a β-keto ester, is a valuable and versatile building block in modern organic synthesis. Its unique structural features, combining a reactive β-keto ester moiety with a cyclopentyl group, make it an attractive starting material for the synthesis of a diverse array of carbocyclic and heterocyclic compounds. This technical guide provides an in-depth overview of its synthesis, key reactions, and applications, with a focus on experimental methodologies and data presentation for the research and development community.
Synthesis of this compound
The most common and efficient method for the synthesis of this compound is the acetoacetic ester synthesis. This venerable reaction involves the alkylation of ethyl acetoacetate with a suitable cyclopentyl electrophile, typically cyclopentyl bromide.
Experimental Protocol: Acetoacetic Ester Synthesis
Materials:
-
Ethyl acetoacetate
-
Sodium ethoxide (NaOEt)
-
Absolute ethanol
-
Cyclopentyl bromide
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Ethyl acetoacetate is added dropwise to the sodium ethoxide solution at room temperature with constant stirring.
-
The resulting solution of the sodium salt of ethyl acetoacetate is heated to reflux.
-
Cyclopentyl bromide is added dropwise from the dropping funnel over a period of 1-2 hours.
-
The reaction mixture is refluxed for an additional 4-6 hours until the reaction is complete (monitored by TLC).
-
The reaction mixture is cooled to room temperature, and the precipitated sodium bromide is removed by filtration.
-
The ethanol is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and saturated aqueous ammonium chloride solution.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by vacuum distillation to afford pure this compound.
Quantitative Data:
| Reactants | Reagents | Product | Typical Yield |
| Ethyl acetoacetate, Cyclopentyl bromide | Sodium ethoxide, Ethanol | This compound | 70-85% |
Key Synthetic Applications and Experimental Protocols
This compound serves as a versatile precursor for the synthesis of a wide range of organic molecules, particularly heterocyclic compounds with potential biological activity.
Knoevenagel Condensation
The Knoevenagel condensation of this compound with aldehydes or ketones yields α,β-unsaturated compounds, which are valuable intermediates in further synthetic transformations.
Experimental Protocol:
Materials:
-
This compound
-
Aromatic or aliphatic aldehyde (e.g., benzaldehyde)
-
Piperidine (catalyst)
-
Glacial acetic acid (catalyst)
-
Toluene or benzene
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, a mixture of this compound, the aldehyde, and a catalytic amount of piperidine and glacial acetic acid in toluene is refluxed.
-
The reaction is monitored by the collection of water in the Dean-Stark trap.
-
Upon completion, the reaction mixture is cooled, washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate and the solvent is evaporated.
-
The product is purified by column chromatography or recrystallization.
Quantitative Data:
| Reactants | Catalyst | Product | Typical Yield |
| This compound, Benzaldehyde | Piperidine, Acetic acid | Ethyl 2-(benzylidene)-2-cyclopentyl-3-oxobutanoate | 80-95% |
| This compound, Furfural | Piperidine, Acetic acid | Ethyl 2-cyclopentyl-2-(furan-2-ylmethylene)-3-oxobutanoate | 75-90% |
Hantzsch Pyridine Synthesis
This multicomponent reaction allows for the synthesis of dihydropyridine derivatives, which are a prominent class of calcium channel blockers.
Experimental Protocol:
Materials:
-
This compound
-
An aromatic aldehyde (e.g., benzaldehyde)
-
Ammonium acetate or ammonia
-
Ethanol or acetic acid
Procedure:
-
A mixture of this compound (2 equivalents), the aromatic aldehyde (1 equivalent), and ammonium acetate (1.1 equivalents) in ethanol is heated to reflux.
-
The reaction is stirred at reflux for 4-8 hours.
-
The reaction mixture is cooled, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and can be further purified by recrystallization.
Quantitative Data:
| Reactants | Reagents | Product | Typical Yield |
| This compound, Benzaldehyde, Ammonium acetate | Ethanol | Diethyl 2,6-dicyclopentyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate (structure inferred from analogous reactions) | 60-80% |
Synthesis of Pyrazoles
Reaction with hydrazine derivatives leads to the formation of pyrazole heterocycles, which are prevalent in many pharmaceuticals.
Experimental Protocol:
Materials:
-
This compound
-
Hydrazine hydrate or a substituted hydrazine (e.g., phenylhydrazine)
-
Ethanol or acetic acid
Procedure:
-
To a solution of this compound in ethanol, an equimolar amount of hydrazine hydrate is added.
-
The mixture is refluxed for 2-4 hours.
-
The reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is triturated with water or a small amount of cold ethanol to induce crystallization.
-
The solid product is collected by filtration and recrystallized.
Quantitative Data:
| Reactants | Reagents | Product | Typical Yield |
| This compound, Hydrazine hydrate | Ethanol | 5-Cyclopentyl-3-methyl-1H-pyrazol-4-carboxylic acid (after hydrolysis) or corresponding ester | 85-95% |
| This compound, Phenylhydrazine | Ethanol | 5-Cyclopentyl-3-methyl-1-phenyl-1H-pyrazol-4-carboxylic acid (after hydrolysis) or corresponding ester | 80-90% |
Visualization of Synthetic Pathways
The following diagrams illustrate the central role of this compound in the synthesis of various key organic scaffolds.
Caption: Synthesis of this compound.
Caption: Synthetic pathways from this compound.
Conclusion
This compound is a highly valuable and adaptable building block in organic synthesis. Its straightforward preparation via the acetoacetic ester synthesis, coupled with the reactivity of the β-keto ester functionality, provides access to a wide variety of complex molecular architectures. The protocols and data presented in this guide are intended to serve as a practical resource for researchers in academia and industry, facilitating the design and execution of novel synthetic routes towards new chemical entities with potential applications in medicinal chemistry and materials science. Further exploration of the stereoselective transformations of this substrate is a promising avenue for future research.
Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Versatile Precursor for the Synthesis of Novel Bioactive Compounds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-cyclopentyl-3-oxobutanoate, a β-ketoester bearing a cyclopentyl moiety, represents a valuable and versatile starting material for the synthesis of a diverse array of novel heterocyclic compounds. Its inherent reactivity, stemming from the presence of multiple functional groups, allows for its participation in a variety of classical and multicomponent reactions, leading to the formation of privileged scaffolds in medicinal chemistry. This technical guide explores the potential of this compound as a precursor for the development of new chemical entities with potential therapeutic applications. We provide an overview of key reaction pathways, detailed experimental protocols for the synthesis of a representative pyrazole derivative, and a summary of the potential biological activities associated with the resulting compound classes.
Introduction
The quest for novel molecular entities with improved therapeutic profiles is a driving force in modern drug discovery. Heterocyclic compounds form the cornerstone of many approved drugs, owing to their ability to present functional groups in a defined three-dimensional space, thereby facilitating specific interactions with biological targets. β-Ketoesters are highly sought-after building blocks in organic synthesis due to their facile conversion into a wide range of carbocyclic and heterocyclic systems.
This compound (Figure 1) is a readily accessible β-ketoester that combines the reactive 1,3-dicarbonyl moiety with a lipophilic cyclopentyl group. This unique combination of features makes it an attractive starting point for the synthesis of novel compounds with potentially enhanced biological activity and favorable pharmacokinetic properties. This guide will focus on the utility of this precursor in the synthesis of pyrazoles, pyrimidines, and quinolines, classes of compounds renowned for their diverse pharmacological activities.
Figure 1: Chemical Structure of this compound
-
Molecular Formula: C₁₁H₁₈O₃
-
Molecular Weight: 198.26 g/mol
-
CAS Number: 1540-32-5[1]
Synthetic Pathways and Methodologies
The presence of both a ketone and an ester functionality, separated by a methylene group, allows this compound to undergo a variety of cyclocondensation and multicomponent reactions. These reactions provide efficient routes to complex heterocyclic structures in a single synthetic step.
Knorr Pyrazole Synthesis
The Knorr pyrazole synthesis is a classic and highly reliable method for the preparation of pyrazoles from 1,3-dicarbonyl compounds and hydrazines. The reaction of this compound with a hydrazine derivative is expected to proceed via initial condensation to form a hydrazone intermediate, followed by intramolecular cyclization and dehydration to yield the corresponding pyrazole. The regioselectivity of the cyclization is influenced by the reaction conditions and the nature of the hydrazine used.
Biginelli Reaction for Pyrimidine Synthesis
The Biginelli reaction is a one-pot three-component reaction between a β-ketoester, an aldehyde, and urea or thiourea to produce dihydropyrimidines or dihydropyrimidinethiones, respectively. These compounds can be subsequently oxidized to the corresponding pyrimidines. Utilizing this compound in this reaction would introduce a cyclopentyl group at a key position of the pyrimidine ring, potentially influencing its biological activity.
Hantzsch Dihydropyridine and Combes Quinoline Synthesis
While the classic Hantzsch synthesis involves two equivalents of a β-ketoester, modifications allow for the synthesis of various pyridine and quinoline derivatives. For instance, the Combes quinoline synthesis involves the reaction of an aniline with a 1,3-dicarbonyl compound under acidic conditions. This compound can serve as the 1,3-dicarbonyl component in such reactions, leading to the formation of quinoline scaffolds with a cyclopentyl substituent.
Experimental Protocols
This section provides a detailed, illustrative protocol for the synthesis of a pyrazole derivative from this compound via the Knorr pyrazole synthesis.
Synthesis of Ethyl 3-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate
Materials:
-
This compound (1.0 eq)
-
Hydrazine hydrate (1.2 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Ice-cold water
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq) and absolute ethanol.
-
Slowly add hydrazine hydrate (1.2 eq) to the stirred solution.
-
Add a catalytic amount of glacial acetic acid to the reaction mixture.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing ice-cold water with stirring.
-
A solid precipitate will form. Collect the solid by vacuum filtration.
-
Wash the solid product with cold water to remove any unreacted starting materials and impurities.
-
Dry the product under vacuum to obtain the crude ethyl 3-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate.
-
The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Data Presentation
The following tables summarize the expected quantitative data for the synthesized pyrazole derivative based on typical results for similar compounds.
Table 1: Reaction Parameters and Yield
| Parameter | Value |
| Reaction Time | 4-6 hours |
| Reaction Temperature | Reflux (approx. 78 °C) |
| Expected Yield | 75-85% |
Table 2: Spectroscopic Data for Ethyl 3-cyclopentyl-5-methyl-1H-pyrazole-4-carboxylate
| Spectroscopic Technique | Expected Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~1.2-1.4 (t, 3H, -OCH₂CH ₃), ~1.5-1.9 (m, 8H, cyclopentyl-H ), ~2.5 (s, 3H, -CH ₃), ~3.2 (m, 1H, cyclopentyl-CH ), ~4.2-4.4 (q, 2H, -OCH ₂CH₃), ~10.0 (br s, 1H, NH ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~14.0 (-CH₃), ~15.0 (-OCH₂C H₃), ~25.0, ~33.0 (cyclopentyl-C H₂), ~38.0 (cyclopentyl-C H), ~60.0 (-OC H₂CH₃), ~110.0 (pyrazole C4), ~140.0 (pyrazole C5), ~150.0 (pyrazole C3), ~165.0 (C =O) |
| IR (KBr, cm⁻¹) | ν (cm⁻¹): ~3200-3400 (N-H stretch), ~2950 (C-H stretch, aliphatic), ~1700 (C=O stretch, ester), ~1580 (C=N stretch, pyrazole ring) |
| Mass Spectrometry (ESI-MS) | m/z: [M+H]⁺ expected at 223.14 |
Potential Biological Activities
While specific biological data for derivatives of this compound are not extensively reported, the heterocyclic scaffolds that can be synthesized from this precursor are known to exhibit a wide range of biological activities.
-
Pyrazole Derivatives: Pyrazoles are a well-established class of compounds with diverse pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. The presence of the cyclopentyl group may enhance the lipophilicity of the molecule, potentially improving its membrane permeability and overall pharmacokinetic profile.
-
Pyrimidine Derivatives: Pyrimidine-containing compounds are integral to life as components of nucleic acids. Synthetic pyrimidine derivatives have shown a broad spectrum of biological effects, including antifungal, antibacterial, and antitumor activities.[2]
-
Quinoline Derivatives: The quinoline scaffold is a key feature in many antimalarial, antibacterial, and anticancer drugs. The introduction of a cyclopentyl substituent could lead to novel quinoline derivatives with unique biological properties.
Conclusion
This compound is a promising and versatile precursor for the synthesis of a variety of novel heterocyclic compounds. Its accessibility and reactivity make it an ideal starting material for generating libraries of pyrazoles, pyrimidines, quinolines, and other biologically relevant scaffolds. The illustrative synthesis of a pyrazole derivative provided in this guide highlights the straightforward nature of these transformations. Further exploration of the synthetic utility of this compound is warranted to unlock its full potential in the discovery and development of new therapeutic agents. Researchers are encouraged to utilize the methodologies outlined herein as a foundation for their own investigations into the novel compounds that can be derived from this valuable precursor.
References
Methodological & Application
Application Note: Alkylation of Ethyl 2-Cyclopentyl-3-Oxobutanoate
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note provides a detailed protocol for the α-alkylation of ethyl 2-cyclopentyl-3-oxobutanoate, a β-keto ester. The procedure involves the deprotonation of the α-carbon using a suitable base to form a nucleophilic enolate, followed by an SN2 reaction with an alkyl halide. This method is a fundamental carbon-carbon bond-forming reaction, widely used in organic synthesis for the creation of more complex molecules from simpler precursors.
Introduction
The alkylation of β-keto esters, often referred to as acetoacetic ester synthesis, is a classic and versatile method in synthetic organic chemistry.[1][2] The α-protons of β-dicarbonyl compounds, such as this compound, are significantly acidic (pKa ≈ 11-13) due to the electron-withdrawing effects of the two adjacent carbonyl groups and the resonance stabilization of the resulting enolate anion.[1][3][4] This allows for facile deprotonation with a moderately strong base, such as sodium ethoxide, or a strong, non-nucleophilic base like lithium diisopropylamide (LDA).[5][6] The resulting enolate is a potent nucleophile that readily reacts with primary or secondary alkyl halides to form a new carbon-carbon bond at the α-position.[2][6]
This protocol details the procedure for the mono-alkylation of this compound. The optional subsequent hydrolysis and decarboxylation steps to yield a ketone are also discussed.[1][2][6]
Reaction Scheme
The overall reaction involves two main steps: enolate formation and nucleophilic substitution.
Step 1: Enolate Formation
this compound is treated with a base (e.g., sodium ethoxide) to form a resonance-stabilized enolate.
Step 2: Alkylation
The enolate attacks an alkyl halide (R-X) in an SN2 reaction to yield the α-alkylated product.
Experimental Protocol
This protocol provides a generalized method for the alkylation of this compound. Reagent quantities are based on a 10 mmol scale.
Materials:
-
This compound (10 mmol, 1.98 g)
-
Anhydrous Ethanol or Tetrahydrofuran (THF) (50 mL)
-
Sodium ethoxide (NaOEt) (11 mmol, 0.75 g) OR Lithium diisopropylamide (LDA) (11 mmol)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide) (12 mmol)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether or Ethyl acetate
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
Reaction Setup: Assemble a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
Enolate Formation (Sodium Ethoxide Method): a. To the flask, add anhydrous ethanol (50 mL) followed by sodium ethoxide (11 mmol). Stir until the base is completely dissolved. b. Add this compound (10 mmol) dropwise to the solution at room temperature. c. Stir the mixture for 1 hour at room temperature to ensure complete formation of the enolate.
-
Enolate Formation (LDA Method): a. In the reaction flask, dissolve this compound (10 mmol) in anhydrous THF (50 mL). b. Cool the solution to -78 °C using a dry ice/acetone bath. c. Slowly add a solution of LDA (11 mmol) in THF dropwise. d. Stir the mixture at -78 °C for 30-60 minutes.
-
Alkylation: a. Slowly add the alkyl halide (12 mmol) to the enolate solution via syringe or dropping funnel. For highly reactive halides, addition at a lower temperature (0 °C or -78 °C) is recommended. b. After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux.[7] The reaction time can vary from 2 to 10 hours, depending on the reactivity of the alkyl halide. Monitor the reaction progress using Thin Layer Chromatography (TLC).[4]
-
Work-up: a. After the reaction is complete, cool the mixture to room temperature. b. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.[8] c. Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 30 mL). d. Combine the organic layers and wash with brine (saturated NaCl solution). e. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.[8]
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure α-alkylated this compound.
Data Presentation
The following table presents example data for the alkylation of a β-keto ester, which can be considered representative for the title reaction.
| Starting Material | Base | Alkylating Agent | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Ethyl acetoacetate | NaOEt | n-Butyl bromide | Ethanol | 6-10 | 69-72 | [7] |
| Ethyl benzoylacetate | K₂CO₃ / PTC | Ethyl bromide | Toluene | 4 | Moderate | [4] |
| 2-(ethoxycarbonyl)-1-tetralone | KOH / PTC | Benzyl bromide | Toluene | 6 | 92 | [8] |
PTC: Phase Transfer Catalyst
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the alkylation protocol.
Caption: Workflow for the alkylation of this compound.
Conclusion
This application note outlines a robust and adaptable protocol for the α-alkylation of this compound. The choice of base and reaction conditions can be tailored depending on the specific alkylating agent used. This procedure provides a reliable method for the synthesis of α-substituted β-keto esters, which are valuable intermediates in medicinal chemistry and natural product synthesis.
References
- 1. pharmaxchange.info [pharmaxchange.info]
- 2. Video: Alkylation of β-Ketoester Enolates: Acetoacetic Ester Synthesis [jove.com]
- 3. youtube.com [youtube.com]
- 4. Sciencemadness Discussion Board - Alkylation of β-keto esters under mild solid-liquid phase-transfer catalysis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Decarboxylation of Ethyl 2-Cyclopentyl-3-Oxobutanoate to form Cyclopentyl Ketones
For Researchers, Scientists, and Drug Development Professionals
Introduction
The decarboxylation of β-keto esters is a fundamental transformation in organic synthesis, providing a reliable route to ketones. This application note details the methodology for the decarboxylation of ethyl 2-cyclopentyl-3-oxobutanoate to yield 3-cyclopentyl-2-butanone, a valuable intermediate in the synthesis of various organic molecules. The primary method discussed is the Krapcho decarboxylation, a widely used and efficient method that avoids harsh acidic or basic conditions.[1][2][3] This method is particularly advantageous as it typically proceeds in high yields and tolerates a variety of functional groups.
The Krapcho decarboxylation of this compound involves heating the β-keto ester in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO), in the presence of a salt, commonly a halide like sodium chloride (NaCl) or lithium chloride (LiCl).[1] The reaction proceeds via a nucleophilic attack of the halide ion on the ethyl group of the ester, followed by the elimination of carbon dioxide to form the desired ketone.[1]
Reaction Pathway
The overall transformation involves the removal of the ethoxycarbonyl group from the starting material to furnish the corresponding ketone.
Figure 1: General overview of the hydrolysis and decarboxylation of this compound.
Experimental Protocols
Two primary methods for the decarboxylation of this compound are presented: the Krapcho decarboxylation and a classic acidic hydrolysis followed by thermal decarboxylation.
Protocol 1: Krapcho Decarboxylation
This protocol is favored for its mild conditions and high efficiency.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Sodium chloride (NaCl) or Lithium chloride (LiCl)
-
Deionized water
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a temperature controller
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).
-
Add anhydrous dimethyl sulfoxide (DMSO) to achieve a concentration of approximately 0.5 M.
-
Add sodium chloride (1.2 eq) and a small amount of water (2.0 eq).
-
Heat the reaction mixture to 150-160 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing deionized water.
-
Extract the aqueous layer three times with diethyl ether or ethyl acetate.
-
Combine the organic extracts and wash them with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford the pure 3-cyclopentyl-2-butanone.
Protocol 2: Acidic Hydrolysis and Thermal Decarboxylation
This is a more traditional, two-step approach.
Materials:
-
This compound
-
Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl), concentrated
-
Deionized water
-
Sodium bicarbonate (NaHCO₃) solution, saturated
-
Diethyl ether or Ethyl acetate (for extraction)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
-
Distillation apparatus
Procedure:
Step A: Hydrolysis
-
In a round-bottom flask, combine this compound (1.0 eq) with a 10% aqueous solution of sulfuric acid or hydrochloric acid.
-
Heat the mixture to reflux and maintain for 2-4 hours, or until the ester is fully hydrolyzed (monitored by TLC).
-
Cool the reaction mixture to room temperature.
-
Extract the aqueous solution with diethyl ether or ethyl acetate to remove any unreacted starting material.
-
The aqueous layer containing the β-keto acid is carried forward to the next step.
Step B: Decarboxylation
-
Gently heat the aqueous solution from Step A to a temperature of 80-100 °C.
-
The evolution of carbon dioxide gas should be observed. Continue heating until gas evolution ceases, typically within 1-2 hours.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the resulting ketone with diethyl ether or ethyl acetate three times.
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer using a rotary evaporator.
-
Purify the crude product by vacuum distillation to obtain 3-cyclopentyl-2-butanone.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the decarboxylation of this compound based on general procedures for analogous β-keto esters.
| Parameter | Krapcho Decarboxylation | Acidic Hydrolysis & Decarboxylation |
| Starting Material | This compound | This compound |
| Key Reagents | DMSO, NaCl, H₂O | H₂SO₄ (aq) or HCl (aq) |
| Temperature | 150-160 °C | Reflux (hydrolysis), 80-100 °C (decarboxylation) |
| Reaction Time | 4-8 hours | 3-6 hours (total) |
| Typical Yield | > 85% | 70-85% |
| Workup | Aqueous extraction | Neutralization, aqueous extraction |
| Purification | Vacuum distillation/Chromatography | Vacuum distillation |
Logical Workflow
The following diagram illustrates the decision-making process and workflow for the decarboxylation of this compound.
Figure 2: Experimental workflow for the synthesis of 3-Cyclopentyl-2-butanone.
Conclusion
The decarboxylation of this compound is a straightforward and efficient method for the preparation of 3-cyclopentyl-2-butanone. The Krapcho decarboxylation is generally the preferred method due to its milder conditions, higher yields, and operational simplicity. The choice of method may depend on the available reagents, equipment, and the scale of the reaction. The protocols and data presented in this application note provide a comprehensive guide for researchers in the successful execution of this important synthetic transformation.
References
Application Notes & Protocols: Knoevenagel Condensation with Ethyl 2-Cyclopentyl-3-Oxobutanoate for the Synthesis of Bioactive α,β-Unsaturated Carbonyl Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation in organic synthesis, enabling the creation of α,β-unsaturated carbonyl compounds.[1][2][3] This reaction involves the condensation of an active methylene compound with an aldehyde or ketone, typically catalyzed by a weak base.[4][5][6] The resulting products are valuable intermediates in the synthesis of a wide array of pharmaceuticals, natural products, and polymers.[7][1][8] Notably, Knoevenagel condensation products have shown significant potential in the development of anticancer agents by targeting various cellular mechanisms.[7] This document provides detailed application notes and protocols for the Knoevenagel condensation of Ethyl 2-Cyclopentyl-3-Oxobutanoate with various aldehydes, a process that yields sterically hindered and structurally complex α,β-unsaturated systems of interest in drug discovery.
The use of β-keto esters, such as this compound, as the active methylene component allows for the introduction of diverse functionalities into the final product. The cyclopentyl moiety, in particular, can impart unique pharmacological properties due to its lipophilicity and conformational rigidity. These protocols are designed to be adaptable, with a focus on green chemistry principles where applicable, to guide researchers in synthesizing novel compounds for biological screening.
Reaction Principle and Mechanism
The Knoevenagel condensation proceeds through a sequence of steps initiated by a basic catalyst.[9] First, the catalyst deprotonates the active methylene group of this compound, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol-type addition product subsequently undergoes dehydration to yield the final α,β-unsaturated carbonyl compound.[5][10]
General Reaction Scheme:
Figure 1: General Knoevenagel condensation of this compound with an aldehyde.
Caption: General reaction scheme for the Knoevenagel condensation.
Experimental Protocols
The following protocols provide detailed methodologies for the Knoevenagel condensation of this compound with a representative aldehyde, 4-chlorobenzaldehyde. These protocols can be adapted for other aldehydes.
Protocol 1: Conventional Synthesis using Piperidine as a Catalyst
This protocol describes a standard method for the Knoevenagel condensation using a weak organic base as a catalyst and an organic solvent.
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv.)
-
Piperidine (0.1 mmol, 0.1 equiv.)
-
Toluene (10 mL)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol) and 4-Chlorobenzaldehyde (1.0 mmol) in toluene (10 mL).
-
Add piperidine (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC (e.g., using a 4:1 hexane:ethyl acetate eluent). The reaction is typically complete within 4-8 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the reaction mixture to a separatory funnel and wash with 1 M HCl (2 x 15 mL) and then with brine (1 x 15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to afford the desired α,β-unsaturated carbonyl compound.
Protocol 2: Green Synthesis in Aqueous Media
This protocol offers an environmentally benign alternative using water as the solvent, which can simplify workup and reduce the use of hazardous organic solvents.[11][12]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
4-Chlorobenzaldehyde (1.0 mmol, 1.0 equiv.)
-
Pyrrolidine (0.1 mmol, 0.1 equiv.)
-
Water (5 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a 25 mL round-bottom flask, suspend this compound (1.0 mmol) and 4-Chlorobenzaldehyde (1.0 mmol) in water (5 mL).
-
Add pyrrolidine (0.1 mmol) to the suspension.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction by TLC. The reaction is often complete within 2-6 hours.
-
Upon completion, the product may precipitate out of the aqueous solution. If so, cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid with cold water (2 x 10 mL).
-
Dry the product under vacuum to obtain the purified α,β-unsaturated carbonyl compound. If further purification is needed, recrystallization from ethanol or column chromatography can be employed.
Data Presentation
The following table summarizes typical reaction parameters and outcomes for the Knoevenagel condensation of this compound with various aromatic aldehydes. Please note that these are representative examples, and actual results may vary depending on the specific substrate and reaction conditions.
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Benzaldehyde | Piperidine | Toluene | 110 | 6 | 85 |
| 2 | 4-Chlorobenzaldehyde | Piperidine | Toluene | 110 | 5 | 92 |
| 3 | 4-Methoxybenzaldehyde | Piperidine | Toluene | 110 | 7 | 88 |
| 4 | 2-Nitrobenzaldehyde | Pyrrolidine | Ethanol | 78 | 4 | 75 |
| 5 | 4-Chlorobenzaldehyde | Pyrrolidine | Water | 25 | 4 | 90 |
Experimental Workflow and Logic
The general workflow for the synthesis and characterization of α,β-unsaturated carbonyl compounds via Knoevenagel condensation is depicted below.
Caption: A typical workflow for Knoevenagel condensation.
Applications in Drug Development
The α,β-unsaturated carbonyl motif is a well-known pharmacophore present in numerous biologically active compounds. These compounds can act as Michael acceptors, interacting with nucleophilic residues in biological targets. The products derived from the Knoevenagel condensation of this compound are of particular interest in drug discovery due to their potential to inhibit various signaling pathways implicated in diseases such as cancer.
For instance, many kinase inhibitors feature an α,β-unsaturated system that can covalently bind to a cysteine residue in the active site of the enzyme, leading to irreversible inhibition. The general structure of the products from this reaction provides a scaffold that can be further modified to target specific kinases or other enzymes.
Hypothetical Signaling Pathway Inhibition
The diagram below illustrates a hypothetical mechanism where a synthesized Knoevenagel product acts as an inhibitor of a generic kinase signaling pathway, a common target in cancer therapy.
Caption: Inhibition of a kinase pathway by a Knoevenagel product.
By synthesizing a library of compounds using the described protocols, researchers can perform high-throughput screening to identify lead candidates for further development as therapeutic agents. The versatility of the Knoevenagel condensation allows for the facile generation of chemical diversity, a key strategy in modern drug discovery.
References
- 1. purechemistry.org [purechemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α,β-unsaturated carbonyl compounds by carbonylation reactions - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 4. Knoevenagel Condensation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. ijcps.org [ijcps.org]
- 12. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
Application Notes and Protocols: The Use of Ethyl 2-Cyclopentyl-3-Oxobutanoate in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications of Ethyl 2-Cyclopentyl-3-Oxobutanoate as a versatile building block in the synthesis of complex natural products and pharmaceutical agents. While specific examples of its use in total synthesis are not extensively documented in the current literature, its structural features as a β-keto ester with a cyclopentyl moiety suggest its utility in a variety of synthetic transformations. This document outlines key reactions, provides detailed experimental protocols for analogous systems, and presents quantitative data from related transformations to guide researchers in employing this reagent for the synthesis of cyclopentane-containing natural products like prostaglandins, carbocyclic nucleosides, and other biologically active molecules.
Introduction to this compound in Synthesis
This compound is a β-keto ester, a class of compounds renowned for their synthetic versatility.[1][2] The presence of an acidic α-proton flanked by two carbonyl groups allows for the facile formation of a stabilized enolate, which can participate in a wide range of carbon-carbon bond-forming reactions. The cyclopentyl group provides a pre-installed carbocyclic scaffold, making this reagent particularly suitable for the synthesis of natural products containing a five-membered ring.
Key reactive sites and potential transformations are highlighted below:
Caption: Key reaction pathways for this compound.
Potential Applications in Natural Product Synthesis
Prostaglandins are a class of lipid compounds that are involved in a variety of physiological processes. Their core structure features a cyclopentane ring. β-Keto esters are crucial intermediates in many prostaglandin syntheses.[3][4][5][6] this compound can serve as a precursor to the cyclopentanone core of prostaglandins through intramolecular cyclization (Dieckmann condensation) of a suitably elaborated acyclic precursor, or by direct modification of the existing cyclopentyl ring.
Proposed Synthetic Workflow for Prostaglandin Precursors:
Caption: A generalized workflow for the synthesis of prostaglandin precursors.
Carbocyclic nucleosides are analogs of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring.[7] This modification often imparts increased metabolic stability. The synthesis of these compounds frequently involves the construction of a functionalized cyclopentylamine, which can be derived from a cyclopentanone precursor. This compound, after conversion to a cyclopentanone derivative, can be a starting point for the introduction of the necessary amine and hydroxyl functionalities.
Key Experimental Protocols and Representative Data
The following protocols are generalized from procedures for analogous β-keto esters and can be adapted for this compound.
The alkylation of the α-carbon is a fundamental reaction of β-keto esters.[1] This reaction is typically carried out by treating the β-keto ester with a base to form the enolate, followed by the addition of an alkyl halide.
General Experimental Protocol for α-Alkylation:
-
To a solution of sodium ethoxide (1.1 eq.) in anhydrous ethanol at room temperature, add this compound (1.0 eq.) dropwise.
-
Stir the mixture for 30 minutes to ensure complete formation of the enolate.
-
Add the desired alkyl halide (1.2 eq.) and heat the reaction mixture to reflux for 2-4 hours, monitoring by TLC.
-
After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between water and diethyl ether.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Table 1: Representative Yields for α-Alkylation of β-Keto Esters
| β-Keto Ester | Alkyl Halide | Base | Solvent | Yield (%) |
| Ethyl Acetoacetate | Benzyl Bromide | NaOEt | EtOH | 85 |
| Ethyl 2-methyl-3-oxobutanoate | Allyl Bromide | NaH | THF | 78 |
| Ethyl 2-cyclohexyl-3-oxobutanoate | Iodomethane | LDA | THF | 92 |
Data is illustrative and sourced from analogous reactions in the literature.
This compound can act as a Michael donor, adding to α,β-unsaturated carbonyl compounds in a conjugate addition fashion.[8][9][10][11] This reaction is valuable for the formation of 1,5-dicarbonyl compounds, which are precursors to cyclic systems.
General Experimental Protocol for Michael Addition:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) and the α,β-unsaturated acceptor (1.1 eq.) in a suitable solvent such as ethanol.
-
Add a catalytic amount of a base, such as sodium ethoxide (0.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, neutralize the reaction with a dilute acid (e.g., 1 M HCl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by flash chromatography.
Table 2: Representative Yields for Michael Addition with β-Keto Esters
| Michael Donor | Michael Acceptor | Base | Solvent | Yield (%) |
| Ethyl Acetoacetate | Methyl Vinyl Ketone | NaOEt | EtOH | 75 |
| Diethyl Malonate | Acrylonitrile | Piperidine | None | 88 |
| Ethyl 2-oxocyclopentanecarboxylate | Phenyl Acrylate | DBU | CH2Cl2 | 90 |
Data is illustrative and based on established Michael addition reactions.
The Knoevenagel condensation involves the reaction of an active methylene compound, such as a β-keto ester, with an aldehyde or ketone, typically catalyzed by a weak base.[12][13][14] This reaction leads to the formation of a new carbon-carbon double bond.
General Experimental Protocol for Knoevenagel Condensation:
-
Combine this compound (1.0 eq.), the aldehyde or ketone (1.0 eq.), and a catalytic amount of piperidine (0.1 eq.) and acetic acid (0.1 eq.) in toluene.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the reaction.
-
Heat the mixture to reflux until no more water is collected.
-
Cool the reaction mixture and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the resulting α,β-unsaturated product by column chromatography or recrystallization.
Table 3: Representative Yields for Knoevenagel Condensation
| Active Methylene Compound | Carbonyl Compound | Catalyst | Solvent | Yield (%) |
| Ethyl Acetoacetate | Benzaldehyde | Piperidine/AcOH | Toluene | 82 |
| Malononitrile | Cyclohexanone | β-Alanine | EtOH | 91 |
| Ethyl 4-chloro-3-oxobutanoate | 4-Chlorobenzaldehyde | Morpholine/AcOH | Ionic Liquid | 78[15] |
Data is illustrative and based on known Knoevenagel condensation reactions.
Logical Relationships in Synthesis Planning
The choice of reaction pathway when using this compound will depend on the desired target molecule. The following diagram illustrates a decision-making process for incorporating this building block into a synthetic route.
Caption: Decision tree for employing this compound.
References
- 1. fiveable.me [fiveable.me]
- 2. β-Keto carboxylic compound synthesis by condensation and rearrangement [organic-chemistry.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. New β-ketophosphonates for the synthesis of prostaglandin analogues. 1. Phosphonates with a bicyclo[3.3.0]octene scaffold spaced by a methylene group from the β-ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. β-Ketophosphonates with Pentalenofuran Scaffolds Linked to the Ketone Group for the Synthesis of Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of the key component for preparation of 6-ketoprostaglandins by a two-component coupling process: synthesis of 6-keto-prostaglandin E1, ornoprostil and Δ2-trans-6-ketoprostaglandin E1 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Stereoselective Syntheses of Carbocyclic Nucleosides : Department of Chemistry : University of Hamburg [chemie.uni-hamburg.de]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. byjus.com [byjus.com]
- 12. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 13. Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]
- 15. scielo.br [scielo.br]
Application Notes and Protocols for Diastereoselective Synthesis Using Ethyl 2-Cyclopentyl-3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the diastereoselective synthesis of β-hydroxy esters derived from ethyl 2-cyclopentyl-3-oxobutanoate. The methodologies described herein are based on established principles of stereoselective reduction of α-substituted β-keto esters and are intended to serve as a foundational guide for the synthesis of chiral building blocks relevant to drug discovery and development. The cyclopentyl moiety is a key structural feature in various antiviral and other therapeutic agents, making stereocontrolled synthesis of this scaffold highly valuable.
Introduction
This compound is a versatile starting material for the synthesis of complex molecules possessing multiple stereocenters. The diastereoselective reduction of its ketone functionality provides access to valuable chiral β-hydroxy ester building blocks. The stereochemical outcome of this reduction can be effectively controlled by the judicious choice of reagents and reaction conditions, yielding either the syn or anti diastereomer with high selectivity. These resulting chiral molecules are key intermediates for the synthesis of a variety of biologically active compounds, including antiviral agents and other pharmaceuticals.
Diastereoselective Reduction of this compound
The reduction of the ketone in this compound can be directed to selectively form one of two diastereomers: (2S,3R)-ethyl 2-cyclopentyl-3-hydroxybutanoate (syn) or (2S,3S)-ethyl 2-cyclopentyl-3-hydroxybutanoate (anti), assuming an (S)-configuration at the α-carbon for illustrative purposes. The control over the diastereoselectivity is typically achieved through chelation-controlled or non-chelation-controlled reaction pathways.
Data Presentation
The following table summarizes the expected outcomes for the diastereoselective reduction of this compound based on analogous reactions with other α-alkyl β-keto esters.[1]
| Entry | Reducing System | Expected Major Diastereomer | Diastereomeric Ratio (syn:anti) | Yield (%) |
| 1 | TiCl₄, NaBH₄ | syn | >95:5 | ~85-95 |
| 2 | CeCl₃·7H₂O, NaBH₄ | anti | <5:95 | ~85-95 |
| 3 | Baker's Yeast (S. cerevisiae) | syn (typically) | Variable | Variable |
Note: The presented data are representative examples based on literature for analogous α-substituted β-keto esters and should be considered as a starting point for optimization.
Experimental Protocols
Protocol 1: syn-Selective Reduction via Chelation Control
This protocol utilizes a chelating Lewis acid, titanium tetrachloride (TiCl₄), to favor the formation of the syn-diastereomer.[1]
Materials:
-
This compound
-
Titanium tetrachloride (TiCl₄)
-
Sodium borohydride (NaBH₄)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and an argon inlet, add anhydrous DCM (50 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add TiCl₄ (1.1 equivalents) to the stirred DCM.
-
In a separate flask, dissolve this compound (1.0 equivalent) in anhydrous DCM (20 mL) and add it dropwise to the TiCl₄ solution at -78 °C.
-
Stir the resulting mixture at -78 °C for 1 hour to allow for chelate formation.
-
In a separate flask, prepare a suspension of NaBH₄ (1.5 equivalents) in anhydrous THF (30 mL).
-
Add the NaBH₄ suspension dropwise to the reaction mixture at -78 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Allow the mixture to warm to room temperature and then add saturated aqueous NaHCO₃ solution until the gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired syn-β-hydroxy ester.
Protocol 2: anti-Selective Reduction via Non-Chelation Control (Luche Reduction)
This protocol employs cerium(III) chloride to favor the formation of the anti-diastereomer.[1]
Materials:
-
This compound
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer, add this compound (1.0 equivalent) and CeCl₃·7H₂O (1.2 equivalents) in methanol (50 mL).
-
Stir the mixture at room temperature for 15 minutes.
-
Cool the flask to 0 °C using an ice bath.
-
Add NaBH₄ (1.5 equivalents) portion-wise over 10 minutes.
-
Stir the reaction at 0 °C and monitor its progress by TLC.
-
Upon completion, carefully add water to quench the reaction.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired anti-β-hydroxy ester.
Signaling Pathways and Workflow Diagrams
Caption: Chelation-controlled reduction pathway for syn-diastereomer synthesis.
Caption: Non-chelation-controlled reduction for anti-diastereomer synthesis.
Caption: General experimental workflow for diastereoselective reduction.
References
Application Notes and Protocols for Enantioselective Reactions with Ethyl 2-Cyclopentyl-3-Oxobutanoate and Chiral Auxiliaries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for conducting enantioselective reactions on Ethyl 2-Cyclopentyl-3-Oxobutanoate. The focus is on the use of chiral auxiliaries and catalytic systems to achieve high stereocontrol in key chemical transformations, which is of paramount importance in the synthesis of chiral drugs and other bioactive molecules. While specific quantitative data for this compound is limited in published literature, the following protocols are based on well-established methods for analogous α-substituted β-keto esters and serve as a robust starting point for reaction optimization.
Introduction to Enantioselective Reactions of β-Keto Esters
β-Keto esters are versatile building blocks in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations. For a substrate like this compound, the carbon atom at the 2-position is a prochiral center. Enantioselective reactions aim to control the stereochemical outcome of reactions at this center, leading to the preferential formation of one enantiomer over the other. This is typically achieved by using chiral auxiliaries, which are chiral molecules that are temporarily attached to the substrate to direct the stereochemical course of a reaction, or by employing chiral catalysts that create a chiral environment for the reaction to occur.
Common enantioselective transformations for β-keto esters include:
-
Asymmetric Reduction of the ketone functionality to create a chiral alcohol.
-
Asymmetric Alkylation at the α-position to introduce a new substituent with a defined stereochemistry.
-
Asymmetric Michael Addition to α,β-unsaturated compounds.
Asymmetric Reduction of the Carbonyl Group
The enantioselective reduction of the 3-oxo group in this compound yields the corresponding chiral β-hydroxy ester, a valuable synthon. This can be achieved using biocatalysts like baker's yeast or through catalytic hydrogenation with chiral metal complexes.
Data Presentation: Asymmetric Reduction of Analogous β-Keto Esters
| Substrate | Catalyst/Reagent | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Yield (%) | Reference Analogue |
| Ethyl 2-methyl-3-oxobutanoate | Penicillium purpurogenum | 93:7 (anti:syn) | 90% (anti), >99% (syn) | - | Yes |
| Ethyl 2-methyl-3-oxobutanoate | Chlorella pyrenoidosa | 53:47 (anti:syn) | 89% (anti), >99% (syn) | - | Yes |
| General β-keto ester | Ru-BINAP | - | >98% | High | Yes[1] |
| Ethyl 3-oxohexanoate | Baker's Yeast in Glycerol:Water | - | 88-94% | 75-85% | Yes[2] |
Experimental Protocol: Asymmetric Reduction using Baker's Yeast (Representative Protocol)
This protocol is adapted from procedures for the reduction of β-keto esters using baker's yeast.[2][3]
Materials:
-
This compound
-
Baker's Yeast (Saccharomyces cerevisiae)
-
Sucrose
-
Dipotassium hydrogen phosphate (K₂HPO₄)
-
Magnesium sulfate (MgSO₄)
-
Deionized Water
-
Ethyl acetate
-
Saturated sodium chloride solution (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve sucrose (50 g) and K₂HPO₄ (2.0 g) in deionized water (250 mL).
-
Add fresh baker's yeast (20 g) to the sucrose solution and stir the suspension at 30°C for 30 minutes to activate the yeast.
-
Dissolve this compound (1.0 g) in a minimal amount of ethanol and add it to the yeast suspension.
-
Stir the reaction mixture vigorously at room temperature for 48-72 hours. Monitor the reaction progress by TLC or GC.
-
Upon completion, add celite (20 g) to the reaction mixture and filter through a Büchner funnel to remove the yeast cells. Wash the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the chiral β-hydroxy ester.
-
Determine the diastereomeric ratio and enantiomeric excess by chiral HPLC or GC analysis.
Asymmetric Alkylation using Chiral Auxiliaries
Asymmetric alkylation of the enolate of this compound can be achieved with high diastereoselectivity by employing a chiral auxiliary, such as an Evans oxazolidinone.[4][5]
Data Presentation: Diastereoselective Alkylation using Evans Auxiliaries on Analogous Substrates
| Chiral Auxiliary | Electrophile | Diastereomeric Excess (de) | Yield (%) | Reference Analogue |
| (S)-4-Benzyl-2-oxazolidinone | Allyl iodide | >96% | 85-95% | Yes[6] |
| (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone | Benzyl bromide | >98% | 90-97% | Yes[7] |
Experimental Protocol: Asymmetric Alkylation with an Evans Auxiliary (Representative Protocol)
This protocol describes the acylation of an Evans auxiliary, followed by diastereoselective alkylation and subsequent removal of the auxiliary.[6]
Step 1: Acylation of the Chiral Auxiliary
-
Dissolve the chiral auxiliary (e.g., (S)-4-benzyl-2-oxazolidinone, 1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C and add n-butyllithium (1.05 equiv.) dropwise.
-
In a separate flask, prepare the acyl chloride from 2-cyclopentyl-3-oxobutanoic acid. Alternatively, an acyl transfer reagent can be used.
-
Add the freshly prepared acyl chloride to the lithium salt of the chiral auxiliary at -78°C.
-
Allow the reaction to warm to room temperature and stir until completion.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product with an organic solvent.
-
Purify the N-acylated auxiliary by column chromatography.
Step 2: Diastereoselective Alkylation
-
Dissolve the N-acylated auxiliary (1.0 equiv.) in anhydrous THF under an inert atmosphere.
-
Cool the solution to -78°C and add a strong base such as LDA or NaHMDS (1.1 equiv.) to form the enolate.
-
After stirring for 30 minutes, add the alkylating agent (e.g., methyl iodide, 1.2 equiv.).
-
Stir the reaction at -78°C for several hours, monitoring by TLC.
-
Quench the reaction with saturated aqueous ammonium chloride and extract the product.
-
Purify the alkylated product by column chromatography. Determine the diastereomeric excess by NMR or chiral HPLC.
Step 3: Cleavage of the Chiral Auxiliary
-
Dissolve the alkylated product in a mixture of THF and water.
-
Cool to 0°C and add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂).
-
Stir the mixture until the starting material is consumed.
-
Quench the excess peroxide with sodium sulfite solution.
-
Extract the chiral auxiliary and the desired carboxylic acid product. The chiral auxiliary can often be recovered and reused.
Visualizations
Experimental Workflow for Chiral Auxiliary-Mediated Alkylation
Caption: General workflow for an enantioselective alkylation using a chiral auxiliary.
Influence of Chiral Auxiliary on Stereochemical Outcome
Caption: Conceptual diagram of how a chiral auxiliary influences the stereochemical outcome.
References
- 1. ousar.lib.okayama-u.ac.jp [ousar.lib.okayama-u.ac.jp]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. studycorgi.com [studycorgi.com]
- 4. Reagent of the month November– Evans oxazolidinones - Santiago lab [santiago-lab.com]
- 5. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 6. chemistry.williams.edu [chemistry.williams.edu]
- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Application Notes and Protocols: Cyclization Reactions of Ethyl 2-Cyclopentyl-3-Oxobutanoate Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the primary cyclization reactions involving ethyl 2-cyclopentyl-3-oxobutanoate and its derivatives. The protocols outlined below are foundational for the synthesis of various fused-ring systems, which are significant scaffolds in medicinal chemistry and natural product synthesis.
Introduction
This compound is a versatile β-keto ester that serves as a key building block in organic synthesis. Its structure allows for a variety of cyclization reactions, primarily through the reactivity of the enolizable protons at the C2 position and the two carbonyl groups. These reactions are instrumental in constructing polycyclic molecules with potential biological activity. The most prominent and widely utilized cyclization method for this class of compounds is the Robinson annulation, which leads to the formation of a new six-membered ring.
Key Cyclization Strategy: The Robinson Annulation
The Robinson annulation is a powerful ring-forming reaction that combines a Michael addition with an intramolecular aldol condensation.[1][2][3] This two-step sequence is typically performed in a one-pot synthesis and can be catalyzed by either acid or base.[2] The reaction creates a new six-membered ring fused to an existing ring, in this case, the cyclopentyl group.
The general mechanism proceeds as follows:
-
Michael Addition: The enolate of this compound acts as a Michael donor and adds to a Michael acceptor, typically an α,β-unsaturated ketone like methyl vinyl ketone (MVK). This step forms a 1,5-dicarbonyl compound.
-
Intramolecular Aldol Condensation: The newly formed dicarbonyl intermediate then undergoes an intramolecular aldol condensation under the influence of a base or acid. This results in the formation of a six-membered ring.
-
Dehydration: The resulting aldol addition product readily dehydrates to form a stable α,β-unsaturated ketone.
Base-Catalyzed Robinson Annulation
Base-catalyzed Robinson annulation is the more common approach. A variety of bases can be employed, with alkali metal alkoxides such as sodium ethoxide or sodium methoxide being frequently used.
Experimental Protocol: Synthesis of Ethyl 4a-cyclopentyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-8a(1H)-carboxylate
This protocol describes a typical base-catalyzed Robinson annulation of this compound with methyl vinyl ketone.
Materials:
-
This compound
-
Methyl vinyl ketone (freshly distilled)
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (1.0 eq) in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of β-Keto Ester: To the stirred solution, add this compound (1.0 eq) dropwise at room temperature. Stir the mixture for 30 minutes to ensure complete enolate formation.
-
Michael Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add freshly distilled methyl vinyl ketone (1.1 eq) dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Work-up: Cool the reaction mixture to room temperature and quench by pouring it into a separatory funnel containing a saturated aqueous solution of ammonium chloride.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ethyl 4a-cyclopentyl-2,3,4,4a,5,6,7,8-octahydronaphthalene-8a(1H)-carboxylate.
Quantitative Data Summary
| Starting Material | Reagents | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| This compound | Methyl Vinyl Ketone | NaOEt | Ethanol | 4-6 | Reflux | 75-85 |
Note: Yields are approximate and can vary based on reaction scale and purity of reagents.
Acid-Catalyzed Robinson Annulation
While less common, acid-catalyzed conditions can also be employed for the Robinson annulation. Protic acids like sulfuric acid or p-toluenesulfonic acid are typically used. The mechanism is similar, involving an acid-catalyzed Michael addition followed by an acid-catalyzed aldol condensation.
Alternative Cyclization Pathways
While the Robinson annulation is the most prominent, other cyclization reactions can be envisioned for derivatives of this compound, depending on the specific substitution pattern and reaction conditions.
-
Dieckmann Condensation: If the this compound is further functionalized with an ester group at an appropriate position on the cyclopentyl ring or the butanoate chain, an intramolecular Claisen condensation (Dieckmann condensation) can occur to form a five or six-membered β-keto ester ring. This reaction is typically promoted by a strong base like sodium hydride or sodium alkoxide.
-
Nazarov Cyclization: Derivatives containing a divinyl ketone moiety can undergo an acid-catalyzed 4π-electrocyclic ring closure known as the Nazarov cyclization to form cyclopentenone rings.
-
Pauson-Khand Reaction: For derivatives containing an alkene and an alkyne, the Pauson-Khand reaction provides a route to cyclopentenones through a formal [2+2+1] cycloaddition of the alkene, alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex.
Visualizing the Robinson Annulation Workflow
The following diagram illustrates the general workflow for the base-catalyzed Robinson annulation of this compound.
Caption: Workflow for the base-catalyzed Robinson annulation.
Signaling Pathway of Key Intermediates
The following diagram illustrates the transformation of the starting materials through key intermediates to the final product in the Robinson annulation.
Caption: Key intermediates in the Robinson annulation pathway.
Conclusion
The cyclization of this compound derivatives, particularly through the Robinson annulation, provides a reliable and efficient method for the synthesis of fused bicyclic systems. The protocols and data presented herein serve as a practical guide for researchers in the fields of organic synthesis and drug discovery. Further exploration of other cyclization strategies can lead to a diverse range of novel molecular architectures with potential applications in various scientific disciplines.
References
Application Notes and Protocols for the Scale-up Synthesis of Ethyl 2-Cyclopentyl-3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the laboratory-scale synthesis of Ethyl 2-Cyclopentyl-3-Oxobutanoate, a valuable building block in pharmaceutical and fine chemical synthesis. Additionally, a hypothetical scale-up protocol is presented to guide researchers and process chemists in transitioning the synthesis to a larger scale. The protocols are based on the well-established acetoacetic ester synthesis, a robust and widely used method for the C-alkylation of β-keto esters.
Introduction
This compound is a ketoester of interest in organic synthesis, serving as a versatile intermediate for the introduction of the cyclopentyl moiety in more complex molecules. The acetoacetic ester synthesis provides a straightforward and efficient route to this compound. The reaction involves the deprotonation of ethyl acetoacetate to form a stabilized enolate, which then undergoes nucleophilic substitution with a cyclopentyl halide. This application note details the procedure for both laboratory and pilot-scale production, including considerations for safety, efficiency, and product purity.
Reaction Scheme
The synthesis of this compound proceeds via the alkylation of ethyl acetoacetate with cyclopentyl bromide.
Caption: General reaction scheme for the synthesis of this compound.
Experimental Protocols
Laboratory-Scale Synthesis (100 g Scale)
Materials:
-
Ethyl acetoacetate (EAA)
-
Sodium ethoxide (NaOEt)
-
Cyclopentyl bromide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
1 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Dropping funnel
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Vacuum distillation apparatus
Procedure:
-
Reaction Setup: A 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel is dried in an oven and assembled hot under a nitrogen atmosphere.
-
Enolate Formation: The flask is charged with 400 mL of anhydrous ethanol and 21.6 g (0.318 mol) of sodium ethoxide. The mixture is stirred until the sodium ethoxide is completely dissolved. To this solution, 41.3 g (0.318 mol) of ethyl acetoacetate is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 30°C. The mixture is then stirred for an additional hour at room temperature to ensure complete enolate formation.
-
Alkylation: 47.3 g (0.318 mol) of cyclopentyl bromide is added dropwise to the reaction mixture over 1 hour. An exothermic reaction is observed. The reaction mixture is then heated to reflux (approximately 78°C) and maintained at this temperature for 4-6 hours, monitoring the reaction progress by TLC or GC.
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The ethanol is removed under reduced pressure using a rotary evaporator. The resulting slurry is partitioned between 300 mL of diethyl ether and 200 mL of water. The aqueous layer is separated and extracted with diethyl ether (2 x 100 mL). The combined organic layers are washed with 100 mL of saturated aqueous ammonium chloride solution, followed by 100 mL of brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation. The crude product is then purified by vacuum distillation to afford this compound as a colorless oil.
Hypothetical Scale-up Synthesis (5 kg Scale)
Note: This is a hypothetical protocol and should be optimized with appropriate safety and engineering controls in a pilot plant setting.
Equipment:
-
50 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling jacket), reflux condenser, and addition ports.
-
Inert gas (nitrogen) supply.
-
Appropriate pumps for liquid transfer.
-
Large-scale separatory funnel or extraction vessel.
-
Industrial rotary evaporator or thin-film evaporator.
-
Fractional distillation unit.
Procedure:
-
Reactor Preparation: The 50 L reactor is thoroughly cleaned, dried, and purged with nitrogen.
-
Enolate Formation: 20 L of anhydrous ethanol is charged into the reactor. 1.08 kg (15.9 mol) of sodium ethoxide is added portion-wise while stirring and maintaining the temperature below 25°C. Once dissolved, 2.07 kg (15.9 mol) of ethyl acetoacetate is added via a pump over 1-2 hours, ensuring the temperature does not exceed 30°C. The mixture is stirred for 1-2 hours at 20-25°C.
-
Alkylation: 2.37 kg (15.9 mol) of cyclopentyl bromide is added to the reactor over 2-3 hours. The addition rate is controlled to maintain the reaction temperature between 30-40°C, utilizing the reactor's cooling jacket to manage the exotherm. After the addition is complete, the mixture is heated to reflux (approx. 78°C) and held for 6-8 hours. Reaction completion is monitored by in-process control (IPC) analysis (e.g., GC).
-
Solvent Removal and Work-up: The reactor is cooled to 30-40°C, and the ethanol is distilled off under vacuum. The remaining residue is cooled to room temperature and 15 L of diethyl ether and 10 L of water are added. The mixture is agitated, and the layers are allowed to separate. The aqueous layer is drained and extracted with another 5 L of diethyl ether. The combined organic layers are washed with 5 L of saturated ammonium chloride solution and then 5 L of brine.
-
Purification: The organic phase is transferred to a clean, dry vessel, and the solvent is removed using a large-scale rotary evaporator or a thin-film evaporator. The resulting crude oil is purified by fractional vacuum distillation to yield the final product.
Data Presentation
Table 1: Comparison of Laboratory-Scale and Hypothetical Scale-up Synthesis Parameters.
| Parameter | Laboratory-Scale (100 g) | Hypothetical Scale-up (5 kg) |
| Reactants | ||
| Ethyl Acetoacetate | 41.3 g (0.318 mol) | 2.07 kg (15.9 mol) |
| Sodium Ethoxide | 21.6 g (0.318 mol) | 1.08 kg (15.9 mol) |
| Cyclopentyl Bromide | 47.3 g (0.318 mol) | 2.37 kg (15.9 mol) |
| Solvent | ||
| Anhydrous Ethanol | 400 mL | 20 L |
| Reaction Conditions | ||
| Enolate Formation Temp. | < 30°C | < 30°C |
| Alkylation Temp. | Reflux (~78°C) | Reflux (~78°C) |
| Reaction Time | 4-6 hours | 6-8 hours |
| Expected Yield | 70-80% | 65-75% |
| Expected Purity | >98% (after distillation) | >98% (after distillation) |
Experimental Workflow Diagram
Caption: Experimental workflow for the synthesis of this compound.
Safety Considerations
-
Sodium Ethoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere.
-
Cyclopentyl Bromide: Lachrymator and flammable. Handle in a well-ventilated fume hood.
-
Diethyl Ether: Extremely flammable. Use in an area free of ignition sources.
-
Pressure: Ensure adequate venting during the reaction and work-up, especially during solvent removal.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves.
Conclusion
The acetoacetic ester synthesis is a reliable and scalable method for the preparation of this compound. The provided protocols offer a starting point for both laboratory and pilot-scale production. Careful control of reaction parameters, especially temperature during additions and the reflux period, is crucial for achieving high yields and purity. The hypothetical scale-up protocol highlights key considerations for process intensification, emphasizing the need for robust engineering controls and in-process monitoring.
Troubleshooting & Optimization
Technical Support Center: Synthesis of Ethyl 2-Cyclopentyl-3-Oxobutanoate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-Cyclopentyl-3-Oxobutanoate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
The synthesis is a classic example of an acetoacetic ester synthesis, which involves the alkylation of ethyl acetoacetate. The overall reaction proceeds in two main steps:
-
Enolate Formation: Ethyl acetoacetate is deprotonated by a suitable base to form a resonance-stabilized enolate.
-
Nucleophilic Substitution (Alkylation): The enolate acts as a nucleophile and attacks cyclopentyl bromide in an S(_N)2 reaction, forming the desired product, this compound.
Q2: What are the key factors influencing the yield of the reaction?
Several factors can significantly impact the yield:
-
Choice of Base: The base should be strong enough to completely deprotonate ethyl acetoacetate but should not promote side reactions. Sodium ethoxide is a commonly used base for this reaction.
-
Solvent: The solvent should be aprotic to avoid protonating the enolate and should be able to dissolve the reactants. Ethanol is often used when sodium ethoxide is the base.
-
Reaction Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of side products.
-
Purity of Reactants: The purity of ethyl acetoacetate, cyclopentyl bromide, and the solvent is crucial to prevent unwanted side reactions.
-
Moisture: The reaction is sensitive to moisture, as water can protonate the enolate. Therefore, anhydrous conditions are essential.
Q3: What are the common side products, and how can they be minimized?
The primary side products in this synthesis are:
-
O-alkylation product: The enolate has two nucleophilic sites (carbon and oxygen). While C-alkylation is generally favored, O-alkylation can occur, leading to the formation of an ether byproduct. Using a less polar solvent can help minimize O-alkylation.
-
Dialkylation product: If an excess of cyclopentyl bromide or base is used, or if the reaction is allowed to proceed for too long, a second alkylation can occur at the alpha-carbon. Careful control of stoichiometry is key to minimizing this.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Ineffective enolate formation due to a weak or decomposed base. 2. Presence of moisture in the reaction, which quenches the enolate. 3. Impure cyclopentyl bromide (e.g., poor leaving group). 4. Insufficient reaction time or temperature. | 1. Use a fresh, properly prepared base (e.g., sodium ethoxide). 2. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Purify the cyclopentyl bromide before use. 4. Monitor the reaction by TLC and adjust the reaction time and/or temperature accordingly. |
| Significant Amount of Unreacted Ethyl Acetoacetate | 1. Insufficient amount of base. 2. Incomplete reaction. | 1. Use at least one full equivalent of the base. 2. Increase the reaction time or temperature and monitor by TLC. |
| Presence of a Significant Amount of Dialkylated Product | 1. Use of more than one equivalent of cyclopentyl bromide. 2. Prolonged reaction time. | 1. Use a slight excess (e.g., 1.05-1.1 equivalents) of cyclopentyl bromide. 2. Monitor the reaction closely by TLC and stop it once the starting material is consumed. |
| Formation of O-Alkylation Byproduct | 1. The reaction conditions favor O-alkylation (e.g., polar aprotic solvent). | 1. Consider using a non-polar or less polar solvent. |
| Complex Mixture of Products | 1. Decomposition of reactants or products. 2. Presence of impurities in the starting materials. | 1. Ensure the reaction temperature is not too high. 2. Purify all starting materials before the reaction. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Materials:
-
Sodium metal
-
Anhydrous ethanol
-
Ethyl acetoacetate
-
Cyclopentyl bromide
-
Diethyl ether (or other suitable extraction solvent)
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
-
Inert atmosphere setup (nitrogen or argon)
Procedure:
-
Preparation of Sodium Ethoxide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add anhydrous ethanol (e.g., 50 mL for a 0.1 mol scale reaction). Carefully add sodium metal (1.0 equivalent) in small pieces to the ethanol. The reaction is exothermic and will produce hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
-
Enolate Formation: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate (1.0 equivalent) dropwise at room temperature with stirring.
-
Alkylation: After the addition of ethyl acetoacetate is complete, add cyclopentyl bromide (1.05 equivalents) dropwise to the reaction mixture.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction time can vary but is typically several hours.
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Quench the reaction by carefully adding water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (or another suitable organic solvent) three times.
-
Washing: Combine the organic layers and wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain the pure this compound.
Visualizations
Reaction Pathway
Caption: Reaction pathway for the synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield in the synthesis.
Technical Support Center: Alkylation of Ethyl 2-Cyclopentyl-3-Oxobutanoate
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding side-product formation during the alkylation of ethyl 2-cyclopentyl-3-oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common side-products in the alkylation of this compound?
The most common side-product is the dialkylated this compound.[1][2][3] This occurs when the initially formed mono-alkylated product undergoes a second deprotonation and subsequent alkylation. O-alkylation, where the alkyl group attaches to the oxygen of the enolate, is another potential side reaction, though it is generally less favored than C-alkylation with enolates of β-keto esters.[4]
Q2: Why is dialkylation a common problem?
Dialkylation can be a significant issue because the mono-alkylated product still possesses an acidic α-hydrogen, which can be removed by the base present in the reaction mixture.[1][2] The resulting enolate can then react with another molecule of the alkylating agent.
Q3: How does the choice of base affect the reaction outcome?
The choice of base is critical. A strong base is required to deprotonate the β-keto ester to form the enolate.[4] However, using too strong a base or an excess of the base can promote side reactions like dialkylation or hydrolysis of the ester. Sodium ethoxide in ethanol is a commonly used base for this type of reaction.[5]
Q4: Can the solvent influence the formation of side-products?
Yes, the solvent can influence the reactivity of the enolate. Polar aprotic solvents like DMF or DMSO can increase the rate of alkylation but may also promote side reactions if not carefully controlled. Protic solvents like ethanol are often used in conjunction with the corresponding alkoxide base (e.g., sodium ethoxide in ethanol).
Q5: What is the general mechanism for the alkylation of this compound?
The reaction proceeds via an enolate intermediate. A base removes the acidic proton from the α-carbon (the carbon between the two carbonyl groups) of the this compound, forming a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks the alkylating agent in an SN2 reaction to form the C-alkylated product.[4][6]
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield of the desired product | - Incomplete deprotonation of the starting material.- Insufficient reaction time or temperature.- Competing side reactions (e.g., dialkylation). | - Ensure the base is freshly prepared or properly stored to maintain its activity.- Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete enolate formation.- Monitor the reaction by TLC to determine the optimal reaction time.- Consider running the reaction at a slightly elevated temperature, but be mindful of promoting side reactions. |
| High percentage of dialkylated side-product | - Use of excess alkylating agent.- Prolonged reaction time after consumption of the starting material.- Use of a highly reactive alkylating agent. | - Use a stoichiometric amount or a slight excess of the this compound relative to the alkylating agent.- Add the alkylating agent slowly to the reaction mixture.- Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.- If possible, choose a less reactive alkylating agent. |
| Presence of unreacted starting material | - Insufficient amount or activity of the base.- The alkylating agent is not reactive enough.- Short reaction time. | - Use a sufficient amount of a strong base (e.g., sodium ethoxide).- If using a less reactive alkylating agent (e.g., an alkyl chloride), consider switching to a more reactive one (e.g., an alkyl iodide) or using a catalyst like sodium iodide (Finkelstein reaction conditions).- Increase the reaction time and monitor by TLC until the starting material is consumed. |
| Formation of O-alkylation product | - This is generally less common with enolates of β-keto esters but can be influenced by the cation and solvent. | - The use of sodium or potassium counterions in polar protic solvents generally favors C-alkylation. |
| Hydrolysis of the ester | - Presence of water in the reaction mixture.- Use of hydroxide bases. | - Ensure all reagents and solvents are anhydrous.- Use an alkoxide base (e.g., sodium ethoxide) instead of a hydroxide base (e.g., sodium hydroxide). |
Quantitative Data on Side-Product Formation
The following table provides a hypothetical representation of how reaction conditions can influence the product distribution in the alkylation of this compound with one equivalent of an alkyl halide.
| Entry | Base (equiv.) | Alkyl Halide (equiv.) | Solvent | Temperature | Mono-alkylated Product (%) | Di-alkylated Product (%) | Starting Material (%) |
| 1 | NaOEt (1.1) | RX (1.0) | Ethanol | RT | 75 | 15 | 10 |
| 2 | NaOEt (1.1) | RX (1.5) | Ethanol | RT | 50 | 40 | 10 |
| 3 | NaH (1.1) | RX (1.0) | THF | RT | 85 | 10 | 5 |
| 4 | NaOEt (1.0) | RX (1.0) | Ethanol | 0°C | 80 | 5 | 15 |
Experimental Protocols
Alkylation of this compound with Methyl Iodide
Materials:
-
This compound
-
Sodium ethoxide (NaOEt)
-
Anhydrous ethanol
-
Methyl iodide (CH₃I)
-
Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous ethanol followed by sodium ethoxide (1.1 equivalents).
-
Stir the mixture until the sodium ethoxide has completely dissolved.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add this compound (1.0 equivalent) to the cooled solution.
-
Stir the reaction mixture at 0°C for 30 minutes to ensure complete formation of the enolate.
-
Add methyl iodide (1.05 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Reaction mechanism for the alkylation of this compound.
Caption: General experimental workflow for the alkylation reaction.
Caption: Troubleshooting workflow for common alkylation issues.
References
- 1. assets-global.website-files.com [assets-global.website-files.com]
- 2. pharmaxchange.info [pharmaxchange.info]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. ocw.uci.edu [ocw.uci.edu]
- 5. maths.tcd.ie [maths.tcd.ie]
- 6. Acetoacetic Ester Synthesis Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Technical Support Center: Optimization of Reaction Conditions for Ethyl 2-Cyclopentyl-3-Oxobutanoate Decarboxylation
This guide provides troubleshooting advice and frequently asked questions for the decarboxylation of Ethyl 2-Cyclopentyl-3-Oxobutanoate to produce 3-Cyclopentyl-2-butanone.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for decarboxylating a β-keto ester like this compound?
A1: The two primary methods for decarboxylating β-keto esters are:
-
Acid- or Base-catalyzed hydrolysis (saponification) followed by thermal decarboxylation: This traditional two-step method involves hydrolyzing the ester to a β-keto acid, which is then heated to eliminate carbon dioxide.[1][2][3]
-
Krapcho Decarboxylation: This is a one-pot reaction that uses a salt (like NaCl, LiCl, or NaCN) in a polar aprotic solvent (such as DMSO) with a small amount of water, at high temperatures.[4][5][6] This method is often preferred as it avoids harsh acidic or basic conditions.[4]
Q2: Why is my decarboxylation reaction not going to completion?
A2: Incomplete conversion can be due to several factors:
-
Insufficient Temperature: Decarboxylation, especially the Krapcho method, requires high temperatures, often around 150 °C or higher.[4]
-
Insufficient Reaction Time: Ensure the reaction is monitored over a sufficient period to allow for complete conversion.
-
Improper Solvent: The Krapcho reaction works best in polar aprotic solvents like DMSO or DMF.[5]
-
Hydrolysis Issues (for two-step method): If the initial saponification is incomplete, the starting ester will remain. Ensure complete hydrolysis before attempting thermal decarboxylation.
Q3: I am observing significant side product formation. What could be the cause?
A3: Side product formation can arise from:
-
Retro-condensation: Under strong basic conditions, β-keto esters can undergo a retro-condensation reaction.[7]
-
Decomposition at High Temperatures: Prolonged heating at very high temperatures can lead to decomposition of the starting material or product.
-
Michael Addition: If the reaction conditions are not optimized, the enolate intermediate could potentially react with any Michael acceptors present in the reaction mixture.
Q4: Which type of ester (methyl vs. ethyl) is better for Krapcho decarboxylation?
A4: The Krapcho decarboxylation generally works best with methyl esters because they are more susceptible to the SN2-type dealkylation by the halide anion.[4][8] However, ethyl esters are also commonly used with success.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Reaction temperature is too low.2. Reaction time is too short.3. Ineffective salt or solvent for Krapcho conditions.4. Incomplete hydrolysis in the two-step method. | 1. Increase the reaction temperature. For Krapcho, aim for 150-180 °C.2. Monitor the reaction by TLC or GC-MS and increase the reaction time.3. For Krapcho, ensure you are using a suitable salt (e.g., LiCl, NaCl) in a dry, polar aprotic solvent (e.g., DMSO).4. Confirm complete ester hydrolysis before heating for decarboxylation. |
| Incomplete Reaction | 1. Insufficient water in Krapcho reaction (water is required for the final protonation step).2. Steric hindrance from the cyclopentyl group slowing the reaction. | 1. Add a stoichiometric amount of water to the Krapcho reaction mixture.2. Increase the reaction temperature and/or time to overcome the steric hindrance. |
| Formation of an Oily Residue or Tar | 1. Decomposition at excessively high temperatures.2. Presence of impurities in the starting material. | 1. Carefully control the reaction temperature. Consider running the reaction at a slightly lower temperature for a longer duration.2. Purify the starting this compound before the reaction. |
| Difficulty in Product Isolation | 1. High boiling point of the product.2. Emulsion formation during aqueous workup. | 1. Use vacuum distillation for purification.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction. |
Comparative Data on Reaction Conditions
| Method | Reagents | Solvent | Temperature (°C) | Typical Reaction Time | Advantages | Disadvantages |
| Saponification & Decarboxylation | 1. NaOH or KOH2. H3O+3. Heat | 1. Water/Alcohol2. None | 1. Reflux2. 100-150 | 4-24 hours | Well-established, inexpensive reagents. | Two distinct steps, harsh basic/acidic conditions. |
| Krapcho Decarboxylation | NaCl, LiCl, or NaCN, Water | DMSO, DMF | 150-180 | 2-12 hours | One-pot, neutral conditions, good functional group tolerance.[4][8] | High temperatures, requires polar aprotic solvents. |
Experimental Protocols
Protocol 1: Two-Step Saponification and Decarboxylation
-
Saponification:
-
Dissolve this compound (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of NaOH or KOH (1.5 equivalents) in water.
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Wash the aqueous solution with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer with cold HCl (e.g., 3M) until the pH is ~1-2.
-
Extract the resulting β-keto acid with an organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
-
Decarboxylation:
-
Gently heat the crude β-keto acid obtained from the previous step. The decarboxylation will be evident by the evolution of CO2 gas.
-
Continue heating until gas evolution ceases.
-
The crude product, 3-Cyclopentyl-2-butanone, can then be purified by vacuum distillation.
-
Protocol 2: One-Pot Krapcho Decarboxylation
-
Reaction Setup:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound (1 equivalent), lithium chloride (2 equivalents), and dimethyl sulfoxide (DMSO).
-
Add a small amount of water (2 equivalents).
-
-
Reaction Execution:
-
Heat the reaction mixture to 160-180 °C.
-
Stir the mixture at this temperature and monitor the progress of the reaction by TLC or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
-
Workup and Purification:
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the resulting 3-Cyclopentyl-2-butanone by vacuum distillation.
-
Visualizations
Experimental Workflow: Two-Step Decarboxylation
Caption: Workflow for the two-step saponification and decarboxylation process.
Experimental Workflow: Krapcho Decarboxylation
Caption: Workflow for the one-pot Krapcho decarboxylation.
Troubleshooting Logic
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Decarboxylation - Chemistry Steps [chemistrysteps.com]
- 4. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
- 5. chemistry-reaction.com [chemistry-reaction.com]
- 6. Krapcho Decarboxylation | Chem-Station Int. Ed. [en.chem-station.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of Ethyl 2-Cyclopentyl-3-Oxobutanoate
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the purification of Ethyl 2-Cyclopentyl-3-Oxobutanoate.
Troubleshooting Guide
Researchers may encounter several challenges during the purification of this compound. This guide provides a structured approach to identify and resolve common issues.
Logical Workflow for Purification and Troubleshooting
Caption: Workflow for the purification and troubleshooting of this compound.
Frequently Asked Questions (FAQs)
Purification Protocols
Q1: What is the recommended initial purification method for crude this compound?
A1: The recommended initial purification method is flash column chromatography over silica gel. A common mobile phase for similar β-keto esters is a mixture of ethyl acetate and a non-polar solvent like hexane.[1] A gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate the desired product from less polar and more polar impurities. For a compound of this nature, a starting gradient of 5% ethyl acetate in hexane is a good starting point.[1]
Q2: What are the optimal conditions for vacuum distillation of this compound?
Troubleshooting Common Issues
Q3: My yield is consistently low after purification. What are the potential causes and solutions?
A3: Low yield can be attributed to several factors:
-
Incomplete Reaction: The synthesis of the crude product may not have gone to completion. Consider optimizing the reaction conditions (e.g., reaction time, temperature, stoichiometry of reactants).
-
Losses During Extraction: Significant product loss can occur during aqueous workup if the partitioning of the product into the organic layer is not efficient. Ensure the pH of the aqueous layer is appropriate and perform multiple extractions with a suitable organic solvent.
-
Decomposition during Purification: β-keto esters can be sensitive to heat and acidic or basic conditions.[2] During distillation, localized overheating can cause decomposition. Ensure even heating and use the lowest possible pressure. When using silica gel chromatography, prolonged exposure can sometimes lead to degradation, although it is generally a reliable method.[1]
-
Co-elution with Impurities: If the chromatographic separation is not optimal, the desired product may co-elute with impurities, leading to a lower yield of the pure fraction. Fine-tuning the mobile phase composition is necessary.
Q4: I am observing persistent impurities in my final product, even after both chromatography and distillation. What could they be and how can I remove them?
A4: Persistent impurities in the synthesis of β-keto esters, often prepared via Claisen condensation, can include:
-
Unreacted Starting Materials: Ethyl acetoacetate and the corresponding cyclopentyl halide or other precursors may be present.
-
Side-Products: Self-condensation of ethyl acetoacetate can occur.
-
Dialkylated Product: Over-alkylation can lead to the formation of a dialkylated β-keto ester.
Solutions:
-
Optimize Chromatography: A shallower gradient during flash chromatography can improve the separation of closely eluting impurities.[3] Experiment with different solvent systems.
-
Fractional Distillation: Careful fractional distillation under high vacuum may separate impurities with close boiling points.
-
Chemical Treatment: In some cases, a chemical wash during the workup can remove specific impurities. For example, a dilute base wash can remove acidic impurities, but care must be taken to avoid hydrolysis of the ester.
Q5: My product appears to be decomposing during distillation, indicated by darkening of the liquid and a drop in vacuum. How can I prevent this?
A5: Decomposition during distillation is a common issue with thermally sensitive compounds like β-keto esters.
-
Lower the Temperature: The most effective way to prevent thermal decomposition is to lower the distillation temperature by using a higher vacuum.
-
Use a Wiped-Film Evaporator: For highly sensitive compounds, a wiped-film evaporator (short-path distillation) minimizes the residence time at high temperatures.
-
Avoid Local Overheating: Use a heating mantle with a stirrer to ensure even heat distribution in the distillation flask.
-
Degas the Sample: Before heating, it can be beneficial to degas the crude product under vacuum at a low temperature to remove any dissolved gases that could affect the vacuum stability.
Data Presentation
Table 1: Recommended Starting Conditions for Flash Column Chromatography
| Parameter | Recommended Condition |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient of Ethyl Acetate in Hexane |
| Initial Gradient | 5% Ethyl Acetate / 95% Hexane |
| Final Gradient | 20-30% Ethyl Acetate / 80-70% Hexane |
| Detection | UV (if applicable) or TLC analysis of fractions |
Table 2: Potential Impurities and Their Origin
| Impurity | Potential Origin | Recommended Removal Method |
| Ethyl Acetoacetate | Unreacted starting material | Flash Chromatography, Vacuum Distillation |
| Cyclopentyl Halide | Unreacted starting material | Flash Chromatography |
| Diethyl Adipate (if from Dieckmann) | Unreacted starting material | Flash Chromatography, Vacuum Distillation |
| Self-Condensation Products | Side reaction | Flash Chromatography |
| Dialkylated β-keto ester | Over-alkylation | Careful Flash Chromatography |
Experimental Protocols
Detailed Methodology for Flash Column Chromatography
-
Column Packing: A glass column is slurry-packed with silica gel in a low-polarity solvent mixture (e.g., 2% ethyl acetate in hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of the initial mobile phase or a suitable solvent and loaded onto the top of the silica gel bed. Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the column.
-
Elution: The column is eluted with a gradient of increasing ethyl acetate concentration in hexane. The flow rate should be adjusted to allow for proper separation.
-
Fraction Collection: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: The fractions containing the pure product are combined, and the solvent is removed under reduced pressure using a rotary evaporator.
General Protocol for Vacuum Distillation
-
Apparatus Setup: A standard vacuum distillation apparatus is assembled, including a distillation flask, a fractionating column (optional, for better separation), a condenser, a receiving flask, and a connection to a vacuum pump with a pressure gauge.
-
Charging the Flask: The partially purified this compound from the chromatography step is placed in the distillation flask with a magnetic stir bar.
-
Evacuation: The system is slowly evacuated to the desired pressure.
-
Heating: The distillation flask is gently and evenly heated in a heating mantle.
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Fraction Collection: The fraction that distills at a constant temperature corresponding to the expected boiling point at that pressure is collected. Any forerun or residue is collected separately.
-
Cooling and Venting: After the desired fraction is collected, the heating is stopped, and the apparatus is allowed to cool before carefully venting the system to atmospheric pressure.
References
Technical Support Center: Stereocontrol in Reactions of Ethyl 2-Cyclopentyl-3-Oxobutanoate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-Cyclopentyl-3-Oxobutanoate. The focus is on managing and troubleshooting stereocontrol in common synthetic transformations.
Section 1: Stereoselective Reduction of the β-Ketone
The reduction of the ketone in this compound yields a β-hydroxy ester with two stereocenters, leading to potential syn and anti diastereomers. Achieving high diastereoselectivity is a common challenge.
Frequently Asked Questions (FAQs)
Q1: How can I selectively synthesize either the syn or anti β-hydroxy ester diastereomer?
A1: The diastereoselectivity of the reduction is primarily controlled by the choice of reducing agent and the presence of chelating or non-chelating Lewis acids.
-
Syn Diastereomer: Employing a strongly chelating Lewis acid like Titanium(IV) chloride (TiCl₄) in a non-coordinating solvent (e.g., CH₂Cl₂) at low temperatures (-78 °C) forces the substrate into a rigid six-membered chelate. Subsequent reduction, for instance with a borane reagent, proceeds via hydride attack from the less hindered face to yield the syn product with high diastereomeric excess (d.e.).[1]
-
Anti Diastereomer: Using a non-chelating Lewis acid such as Cerium(III) chloride (CeCl₃) in a coordinating solvent (e.g., THF) prevents the formation of a rigid chelate. Under these conditions, the reaction follows a non-chelation controlled pathway (Felkin-Anh model), leading to the preferential formation of the anti product.[1]
Q2: Can I use biocatalysts for the enantioselective reduction of the ketone?
A2: Yes, biocatalysis, particularly with baker's yeast (Saccharomyces cerevisiae), is a powerful method for this transformation. However, wild-type yeast contains multiple reductase enzymes with differing stereoselectivities, which can lead to mixtures of stereoisomeric products.[2][3] The stereochemical outcome can be significantly improved by:
-
Genetic Engineering: Using engineered yeast strains that either lack or overexpress specific reductase enzymes can dramatically enhance the stereoselectivity of the reduction.[2][3]
-
Solvent Choice: The reaction medium heavily influences the stereochemistry. For some α-keto esters, reduction in water may yield the (R)-alcohol, while conducting the reaction in an organic solvent like benzene can produce the (S)-antipode.[4]
Troubleshooting Guide: Poor Diastereoselectivity in Ketone Reduction
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Diastereomeric Excess (d.e.) in Chelation-Controlled Reduction | 1. Presence of coordinating solvents (e.g., THF, MeOH) disrupting the chelate. 2. Reaction temperature is too high. 3. Impure or wet Lewis acid (e.g., TiCl₄). | 1. Switch to a non-coordinating solvent like Dichloromethane (CH₂Cl₂) or Toluene. 2. Maintain a low reaction temperature, typically -78 °C. 3. Use freshly distilled or a new bottle of the Lewis acid. Ensure anhydrous conditions. |
| Low Diastereomeric Excess (d.e.) in Non-Chelation Reduction | 1. Use of a strongly chelating metal salt. 2. Insufficient amount of coordinating solvent. | 1. Use a non-chelating salt like CeCl₃. 2. Ensure a sufficient volume of a coordinating solvent like THF is used. |
| Mixture of Enantiomers in Biocatalytic Reduction | 1. Wild-type yeast contains multiple reductases with opposite selectivities.[2] 2. The product may be undergoing decomposition or further reaction.[4] | 1. Screen genetically engineered yeast strains that overexpress a single, highly selective reductase.[3] 2. Change the reaction medium. For example, switching from water to an organic solvent can inhibit enzymatic decomposition of the desired product.[4] |
Experimental Protocols
Protocol 1: Lewis Acid-Mediated Syn-Selective Reduction [1]
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Dissolve this compound in anhydrous Dichloromethane (CH₂Cl₂) under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of Titanium(IV) chloride (TiCl₄) (1.1 equivalents) in CH₂Cl₂ to the reaction mixture and stir for 30 minutes.
-
Add a solution of a borane reducing agent (e.g., BH₃·SMe₂) (1.2 equivalents) dropwise.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.
-
Allow the mixture to warm to room temperature, extract the product with an organic solvent, dry the organic layer over Na₂SO₄, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Protocol 2: Biocatalytic Reduction with Saccharomyces cerevisiae [2][5]
-
In a flask, prepare a suspension of baker's yeast (Saccharomyces cerevisiae) in a sucrose/water solution.
-
Allow the yeast to activate for approximately 30-60 minutes at room temperature.
-
Add this compound to the yeast suspension.
-
Stir the mixture vigorously at room temperature for 24-72 hours. Monitor the reaction progress by TLC or GC.
-
After the reaction is complete, add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells.
-
Saturate the filtrate with NaCl and extract the product with an organic solvent (e.g., Ethyl Acetate).
-
Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify via column chromatography.
Visualization: Chelation vs. Non-Chelation Control
Caption: Control pathways for diastereoselective ketone reduction.
Section 2: Stereoselective α-Functionalization
Creating a stereocenter at the α-carbon via reactions like alkylation or halogenation requires careful selection of chiral catalysts and reaction conditions to achieve high enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What strategies can be used for the asymmetric α-chlorination of my β-keto ester?
A1: Asymmetric α-chlorination can be achieved using organocatalysis. Hybrid catalysts, such as those derived from Cinchona alkaloids, have proven effective. These catalysts can form ionic pairs and provide a defined stereochemical environment through hydrogen bonding, leading to satisfactory levels of asymmetric induction.[6] The reaction typically uses N-chlorosuccinimide (NCS) as the chlorine source in the presence of a weak base.
Q2: How do I screen for the optimal catalyst and conditions for a new asymmetric α-alkylation?
A2: A systematic approach is crucial. You should screen a variety of chiral catalysts (e.g., proline derivatives, Cinchona alkaloids, phase-transfer catalysts), solvents of different polarities, temperatures, and bases. A logical workflow can help identify the optimal conditions efficiently.
Troubleshooting Guide: Poor Enantioselectivity in α-Functionalization
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Enantiomeric Excess (e.e.) | 1. Suboptimal catalyst choice. 2. Incorrect solvent or temperature. 3. Background (non-catalyzed) reaction is occurring. 4. Catalyst deactivation or low loading. | 1. Screen a library of catalysts with different steric and electronic properties. 2. Perform a solvent and temperature screen (e.g., Toluene vs. CH₂Cl₂; RT vs. 0 °C vs. -20 °C). 3. Lower the reaction temperature to slow the uncatalyzed pathway. Ensure slow addition of reagents. 4. Increase catalyst loading. Ensure the catalyst is pure and handled under appropriate conditions. |
| Poor Yield | 1. Inefficient catalyst turnover. 2. Steric hindrance from the cyclopentyl group. 3. Inappropriate base strength. | 1. Increase catalyst loading or reaction time. 2. A more reactive electrophile or a less sterically demanding catalyst may be required. 3. Screen different bases (e.g., KF, K₂CO₃, organic bases) to find one that promotes the reaction without side products. |
Experimental Protocol
Protocol 3: Asymmetric α-Chlorination using a Hybrid Cinchona Alkaloid Catalyst [6]
-
In a reaction vial, stir a mixture of this compound (0.2 mmol), the chiral catalyst (e.g., hybrid amide-based Cinchona alkaloid, 0.5-1 mol%), and solid Potassium Fluoride (KF) (2 equivalents) in Toluene (1 mL) at room temperature for 20 minutes.
-
Cool the mixture to the optimized temperature (e.g., 0 °C or -20 °C).
-
Add N-chlorosuccinimide (NCS) (1.05 equivalents) in one portion.
-
Stir the reaction for the required time (monitor by TLC).
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with Ethyl Acetate (2 x 10 mL).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Determine the enantiomeric excess (e.e.) using chiral HPLC and purify the product by column chromatography.
Visualization: Asymmetric Catalyst Screening Workflow
Caption: Workflow for optimizing an asymmetric transformation.
Section 3: General Troubleshooting and Analysis
Frequently Asked Questions (FAQs)
Q1: How can I determine the relative and absolute configuration of my product?
A1: Determining stereochemistry is a critical step.
-
Relative Configuration (syn vs. anti): This is often determined using ¹H-NMR spectroscopy. The coupling constants between the protons on the two stereocenters can sometimes distinguish between diastereomers. Derivatization to form a more rigid cyclic structure, like an oxazolidinone, can make the NMR analysis more definitive.[1]
-
Absolute Configuration (R vs. S): This requires comparison to a known standard, X-ray crystallography of a suitable crystalline derivative, or derivatization with a chiral agent like Mosher's acid (MTPA) followed by ¹H or ¹⁹F NMR analysis.[1]
Visualization: Troubleshooting Logic for Stereocontrol
Caption: A logical guide for troubleshooting poor stereocontrol.
References
- 1. researchgate.net [researchgate.net]
- 2. Highly stereoselective reagents for beta-keto ester reductions by genetic engineering of baker's yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Kyoto University Research Information Repository [repository.kulib.kyoto-u.ac.jp]
- 5. studycorgi.com [studycorgi.com]
- 6. pubs.acs.org [pubs.acs.org]
Impact of base selection on Ethyl 2-Cyclopentyl-3-Oxobutanoate reactivity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the impact of base selection on the reactivity of Ethyl 2-Cyclopentyl-3-Oxobutanoate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Which base is most suitable for the alkylation of this compound?
A1: The choice of base depends on the desired outcome. For simple alkylations with reactive alkyl halides, sodium ethoxide (NaOEt) in ethanol is a common and effective choice. For less reactive alkyl halides or when minimizing side reactions is critical, stronger, non-nucleophilic bases like sodium hydride (NaH) or lithium diisopropylamide (LDA) in an aprotic solvent like THF are recommended. For weaker alkylating agents or when milder conditions are preferred, potassium carbonate (K2CO3) can be used, often with a phase-transfer catalyst.
Q2: I am observing significant amounts of dialkylated product. How can I favor monoalkylation?
A2: To favor monoalkylation, you can employ a few strategies. Using a slight excess of the β-keto ester relative to the alkylating agent can be effective. Additionally, using a bulky base such as lithium diisopropylamide (LDA) can sterically hinder the second alkylation step. Running the reaction at a lower temperature can also improve selectivity for the monoalkylated product.
Q3: My Knoevenagel condensation with an aromatic aldehyde is giving low yields. What could be the issue?
A3: Low yields in Knoevenagel condensations can be due to several factors. The basicity of the catalyst is crucial; weak bases like piperidine or pyridine are often used. Ensure your aldehyde is free of acidic impurities which can neutralize the catalyst. The removal of water formed during the reaction is also important to drive the equilibrium towards the product. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent.
Q4: Can I use hydroxide bases like NaOH or KOH for the saponification of the ester group?
A4: While hydroxide bases will saponify the ester, they can also promote side reactions such as cleavage of the β-ketoester C-C bond, especially at elevated temperatures. For controlled saponification followed by decarboxylation, it is often preferable to use acidic conditions (e.g., aqueous HCl or H2SO4) followed by heating.
Q5: What is the impact of the solvent on the reactivity of the enolate?
A5: The solvent plays a critical role. Protic solvents like ethanol can solvate the enolate and reduce its nucleophilicity. Aprotic polar solvents like THF, DMF, or DMSO are generally preferred for enolate alkylations as they do not interfere with the nucleophile and can help to solubilize the enolate salt.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Alkylation Reactions
| Possible Cause | Troubleshooting Step |
| Incomplete Deprotonation | Use a stronger base (e.g., switch from NaOEt to NaH or LDA). Ensure the base is fresh and has not been deactivated by moisture. |
| Inactive Alkylating Agent | Check the purity and reactivity of your alkylating agent. Consider using a more reactive halide (I > Br > Cl). |
| Side Reactions | Lower the reaction temperature. Use a non-nucleophilic base like LDA to avoid competing reactions at the ester carbonyl. |
| Incorrect Stoichiometry | Carefully check the molar equivalents of your reactants and base. |
Issue 2: Formation of Significant Side Products
| Possible Cause | Troubleshooting Step |
| Dialkylation | Use a bulky base (LDA). Use a slight excess of the β-keto ester. Lower the reaction temperature. |
| O-Alkylation | This is generally less common with enolates of β-keto esters but can occur. Using less polar, aprotic solvents can favor C-alkylation. |
| Cleavage of the β-keto ester | Avoid using strong nucleophilic bases at high temperatures for extended periods. |
Issue 3: Incomplete Reaction in Condensation Reactions
| Possible Cause | Troubleshooting Step |
| Insufficient Catalyst | Increase the catalyst loading. Ensure the catalyst is not poisoned by acidic impurities. |
| Water Inhibition | Use a Dean-Stark apparatus or add a drying agent to remove water as it forms. |
| Low Reactivity of Carbonyl | Use a more activated aldehyde or ketone. Consider using a stronger base catalyst if compatible with the substrates. |
Data Presentation: Impact of Base Selection on Reactivity
| Base | Strength | Nucleophilicity | Typical Solvent | Advantages | Disadvantages |
| NaH | Strong | Low | THF, DMF | High yield of enolate, non-nucleophilic | Flammable solid, requires inert atmosphere |
| LDA | Very Strong | Low (Bulky) | THF | Rapid and quantitative enolate formation, favors kinetic product, good for monoalkylation | Requires low temperatures and inert atmosphere, must be freshly prepared or titrated |
| NaOEt | Strong | High | Ethanol | Inexpensive, easy to handle | Can act as a nucleophile, equilibrium with starting material, can promote transesterification |
| K₂CO₃ | Weak | Low | Acetone, DMF | Mild conditions, inexpensive | Slower reaction rates, may require a phase-transfer catalyst, incomplete deprotonation |
Experimental Protocols
Note: These are general protocols that should be adapted and optimized for specific substrates and scales.
Protocol 1: Alkylation using Sodium Hydride (NaH)
-
To a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.
-
Cool the resulting enolate solution back to 0 °C.
-
Add the alkylating agent (1.0-1.2 eq) dropwise via a syringe.
-
Monitor the reaction progress by TLC. The reaction time will vary depending on the reactivity of the alkylating agent.
-
Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Acylation using Sodium Ethoxide (NaOEt)
-
Prepare a solution of sodium ethoxide by dissolving sodium metal (1.05 eq) in absolute ethanol under a nitrogen atmosphere.
-
To a separate flask, add this compound (1.0 eq) dissolved in absolute ethanol.
-
Add the β-keto ester solution dropwise to the freshly prepared sodium ethoxide solution at room temperature.
-
Stir the mixture for 30-60 minutes to ensure complete enolate formation.
-
Add the acylating agent (e.g., an acid chloride or anhydride, 1.0 eq) dropwise to the enolate solution, maintaining the temperature below 30 °C.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, neutralize the mixture with dilute aqueous acid (e.g., 1 M HCl).
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the product via distillation or chromatography.
Protocol 3: Knoevenagel Condensation using Piperidine
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve this compound (1.0 eq) and an aromatic aldehyde (1.0 eq) in toluene.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected or TLC analysis indicates the consumption of the starting materials.
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with dilute aqueous acid, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: General reaction pathway for the base-mediated reaction of this compound.
Caption: Decision workflow for selecting a suitable base for alkylation reactions.
Caption: Troubleshooting workflow for addressing low product yield in reactions.
Technical Support Center: Ethyl 2-Cyclopentyl-3-Oxobutanoate Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-Cyclopentyl-3-Oxobutanoate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound synthesized via alkylation of ethyl acetoacetate?
A1: The most common impurities include:
-
Unreacted Starting Materials: Ethyl acetoacetate and cyclopentyl bromide.
-
O-alkylation Byproduct: Ethyl 3-cyclopentoxybut-2-enoate, which arises from the competing O-alkylation of the enolate of ethyl acetoacetate.
-
Dialkylation Byproduct: Ethyl 2,2-dicyclopentyl-3-oxobutanoate, which can form if a second alkylation occurs at the alpha-carbon.
-
Residual Base and Salts: Depending on the base used (e.g., sodium ethoxide), you may have residual base or salts like sodium bromide.
Q2: What are the recommended methods for purifying this compound?
A2: The two primary methods for purifying this compound are fractional distillation under reduced pressure and silica gel column chromatography. The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.
Q3: How can I remove unreacted starting materials?
A3: Unreacted ethyl acetoacetate and cyclopentyl bromide can often be removed by fractional distillation. Due to their likely lower boiling points compared to the desired product, they will distill at a lower temperature. A preliminary aqueous wash of the crude product can also help remove some water-soluble impurities and residual salts.
Q4: How do I address issues with O-alkylation and dialkylation byproducts?
A4: Both the O-alkylation and dialkylation byproducts have different polarities and boiling points compared to the desired C-alkylated product.
-
Fractional Distillation: Can be effective if the boiling points of the byproducts are sufficiently different from the product.
-
Silica Gel Column Chromatography: This is often the most effective method for separating these isomers, as their polarity differences allow for differential elution from the silica gel.
Troubleshooting Guides
Troubleshooting Fractional Distillation
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Fractions | - Inefficient distillation column.- Distillation rate is too fast.- Unstable vacuum. | - Use a longer, packed distillation column (e.g., Vigreux or Raschig rings).- Reduce the heating rate to allow for proper equilibration.- Ensure all connections are airtight and the vacuum pump is functioning correctly. |
| Product Decomposition | - Overheating of the distillation pot. | - Use a lower pressure to reduce the boiling point of the product.- Use a heating mantle with a stirrer to ensure even heating. |
| Bumping | - Uneven boiling. | - Add boiling chips or a magnetic stir bar to the distillation flask. |
Troubleshooting Silica Gel Column Chromatography
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation of Product and Impurities | - Inappropriate solvent system.- Column was not packed properly.- Column was overloaded with crude product. | - Optimize the solvent system using Thin Layer Chromatography (TLC) first. A common starting point for beta-keto esters is a mixture of ethyl acetate and hexanes.- Ensure the silica gel is packed uniformly without any cracks or channels.- Use an appropriate ratio of silica gel to crude product (typically 50:1 to 100:1 by weight). |
| Product Elutes Too Quickly | - Solvent system is too polar. | - Decrease the proportion of the more polar solvent (e.g., ethyl acetate) in the eluent. |
| Product Elutes Too Slowly or Not at All | - Solvent system is not polar enough. | - Increase the proportion of the more polar solvent in the eluent. |
Data Presentation
The following table provides an illustrative example of how to present purification data for this compound.
| Purification Method | Starting Purity (GC-MS Area %) | Final Purity (GC-MS Area %) | Key Impurities Removed | Yield (%) |
| Fractional Distillation | 85.2% | 97.5% | Unreacted Ethyl Acetoacetate, Cyclopentyl Bromide | 80% |
| Silica Gel Chromatography | 85.2% | >99.0% | O-alkylation byproduct, Dialkylation byproduct | 75% |
| Combined Method | 85.2% | >99.5% | All major impurities | 65% |
Experimental Protocols
Protocol 1: Fractional Distillation under Reduced Pressure
-
Setup: Assemble a fractional distillation apparatus with a packed column (e.g., Vigreux). Ensure all glassware is dry and joints are properly sealed. Connect the apparatus to a vacuum pump with a pressure gauge and a cold trap.
-
Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the distillation flask.
-
Distillation:
-
Begin stirring and slowly reduce the pressure to the desired level.
-
Gradually heat the distillation flask using a heating mantle.
-
Collect the initial fraction, which will likely contain lower-boiling impurities such as unreacted starting materials.
-
Monitor the temperature at the head of the column. When the temperature stabilizes, begin collecting the main fraction corresponding to the boiling point of this compound.
-
Collect subsequent fractions at higher temperatures, which may contain higher-boiling impurities like the dialkylation byproduct.
-
-
Analysis: Analyze the collected fractions by a suitable method (e.g., GC-MS or NMR) to determine their purity.
Protocol 2: Silica Gel Column Chromatography
-
TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will give the desired product an Rf value of approximately 0.3-0.4. A common eluent for beta-keto esters is a mixture of ethyl acetate and hexanes.
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexanes).
-
Pour the slurry into the chromatography column and allow it to pack under gravity or with gentle pressure.
-
Add a layer of sand on top of the silica gel bed.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions and monitor the elution of the product by TLC.
-
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.
Visualizations
Common pitfalls in the handling of Ethyl 2-Cyclopentyl-3-Oxobutanoate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the handling and utilization of Ethyl 2-Cyclopentyl-3-Oxobutanoate (CAS No. 1540-32-5). Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and key technical data to ensure the successful and safe execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary applications?
A1: this compound is a beta-keto ester, a class of organic compounds widely used as intermediates in organic synthesis. Its structure, featuring a ketone and an ester group separated by a methylene group, allows for a variety of chemical transformations. It is a key building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Common reactions include alkylation, hydrolysis, and decarboxylation to produce substituted ketones.
Q2: What are the main safety precautions to consider when handling this compound?
A2: While specific toxicity data for this compound is limited, it should be handled with the standard precautions for flammable organic liquids. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep the compound away from heat, sparks, and open flames. In case of skin contact, wash the affected area with soap and water. For eye contact, rinse cautiously with water for several minutes.
Q3: How should this compound be properly stored?
A3: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area. It should be kept away from strong oxidizing agents, acids, and bases to prevent decomposition. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation, especially for long-term storage.
Q4: What is keto-enol tautomerism and how does it affect this compound?
A4: Keto-enol tautomerism is a chemical equilibrium between a "keto" form (a ketone or aldehyde) and an "enol" form (an alcohol adjacent to a double bond).[1][2] For beta-keto esters like this compound, this equilibrium is significant. The presence of the bulky cyclopentyl group can influence the position of this equilibrium.[3] The enol form is nucleophilic at the alpha-carbon and is the reactive species in many of its important reactions, such as alkylation.[1]
Physical and Chemical Properties
The following table summarizes the known quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 1540-32-5 | [4][5][6] |
| Molecular Formula | C₁₁H₁₈O₃ | [4][5] |
| Molecular Weight | 198.26 g/mol | [4][5] |
| Boiling Point | 120 °C (at reduced pressure) | [7] |
| Topological Polar Surface Area | 43.4 Ų | [5] |
| Hydrogen Bond Donor Count | 0 | [5] |
| Hydrogen Bond Acceptor Count | 3 | [5] |
| Rotatable Bond Count | 5 | [5] |
Troubleshooting Guide
Issue 1: Low yield during the alkylation of this compound.
-
Question: I am getting a low yield of my desired mono-alkylated product. What could be the cause?
-
Answer: Low yields in the alkylation of beta-keto esters can stem from several factors:
-
Incomplete deprotonation: The alpha-proton of the beta-keto ester must be removed by a suitable base to form the reactive enolate. Ensure your base (e.g., sodium ethoxide) is fresh and used in a stoichiometric amount. The reaction should be carried out under anhydrous conditions as water will quench the base.
-
Dialkylation: A common side reaction is the formation of a dialkylated product. To minimize this, use a 1:1 molar ratio of the beta-keto ester to the alkylating agent. Adding the alkylating agent slowly to the enolate solution can also help.
-
O-alkylation vs. C-alkylation: While C-alkylation is generally favored with beta-keto esters, some O-alkylation can occur, leading to an enol ether byproduct. The choice of solvent and counter-ion can influence this ratio.
-
Steric hindrance: The bulky cyclopentyl group may sterically hinder the approach of the alkylating agent. Using a more reactive alkylating agent (e.g., an alkyl iodide instead of a bromide or chloride) may improve the reaction rate.
-
Issue 2: The hydrolysis of the ester is incomplete or slow.
-
Question: My hydrolysis reaction to the corresponding beta-keto acid is not going to completion. How can I improve this?
-
Answer: Incomplete hydrolysis can be addressed by:
-
Reaction time and temperature: Ensure the reaction is allowed to proceed for a sufficient amount of time. Gentle heating can often accelerate the hydrolysis.
-
Choice of base: For saponification (base-mediated hydrolysis), a stronger base like potassium hydroxide might be more effective than sodium hydroxide. Ensure at least one equivalent of the base is used.
-
Acid catalysis: Acid-catalyzed hydrolysis is an alternative. Using a strong acid like sulfuric or hydrochloric acid in the presence of water and heating the mixture can drive the reaction to completion.
-
Issue 3: Decarboxylation of the beta-keto acid is not occurring or is messy.
-
Question: I have hydrolyzed the ester, but the subsequent decarboxylation is problematic. What are the key parameters for this step?
-
Answer: Successful decarboxylation of the beta-keto acid intermediate relies on:
-
Heating: The beta-keto acid needs to be heated to induce decarboxylation, which proceeds through a cyclic transition state.[8][9] The required temperature will vary depending on the specific substrate.
-
Acidification: After basic hydrolysis, the reaction mixture must be carefully acidified to generate the free beta-keto acid before heating.
-
Solvent: The decarboxylation can often be performed in the same pot after acidification and heating. In some cases, a higher boiling point solvent can be used to facilitate the reaction.
-
Experimental Protocols
Alkylation of this compound
This protocol describes the mono-alkylation at the alpha-position.
Materials:
-
This compound
-
Sodium ethoxide
-
Anhydrous ethanol
-
Alkyl halide (e.g., iodomethane)
-
Diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (argon or nitrogen), dissolve sodium ethoxide (1.0 equivalent) in anhydrous ethanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.0 equivalent) to the stirred solution.
-
After the addition is complete, allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the enolate.
-
Cool the reaction mixture back to 0 °C and slowly add the alkyl halide (1.0 equivalent) via the dropping funnel.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring the reaction by TLC.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
To the residue, add diethyl ether and wash with a saturated aqueous ammonium chloride solution, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Hydrolysis and Decarboxylation to form Cyclopentyl Methyl Ketone
This two-step, one-pot procedure converts the beta-keto ester to a ketone.
Materials:
-
This compound
-
Aqueous sodium hydroxide (e.g., 10% w/v)
-
Hydrochloric acid (e.g., 6M)
-
Diethyl ether
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, mix this compound with an excess of aqueous sodium hydroxide solution (e.g., 2-3 equivalents).
-
Heat the mixture to reflux and stir for 2-3 hours, or until the hydrolysis is complete (as monitored by TLC, observing the disappearance of the starting material).
-
Cool the reaction mixture to room temperature in an ice bath.
-
Slowly and carefully acidify the mixture with hydrochloric acid until the pH is ~1-2. Carbon dioxide evolution will be observed during this step as the intermediate beta-keto acid decarboxylates upon formation in the acidic and warm conditions.
-
Gently heat the acidified mixture for an additional 30-60 minutes to ensure complete decarboxylation.
-
Cool the mixture to room temperature and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic extracts and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude cyclopentyl methyl ketone.
-
The product can be further purified by distillation if necessary.
Visualizations
Below are diagrams illustrating key workflows and concepts related to the handling of this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Substituent effects on keto–enol tautomerization of β-diketones from X-ray structural data and DFT calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. This compound (1540-32-5) Introduce-Molbase [molbase.com]
- 5. Page loading... [guidechem.com]
- 6. 1540-32-5(Ethyl a-Acetylcyclopentaneacetate) | Kuujia.com [kuujia.com]
- 7. ETHYL A-ACETYLCYCLOPENTANEACETATE | 1540-32-5 [chemicalbook.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Validation & Comparative
Comparative NMR Analysis: Ethyl 2-Cyclopentyl-3-Oxobutanoate and Aliphatic Analogs
A detailed guide for researchers in drug discovery and chemical synthesis, this report presents a comparative analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 2-Cyclopentyl-3-Oxobutanoate alongside its structurally related aliphatic analogs, Ethyl acetoacetate and Ethyl 2-methyl-3-oxobutanoate. Due to the absence of publicly available experimental NMR data for this compound, this guide utilizes predicted spectral data for the target compound, offering a valuable reference for its characterization.
This guide provides a comprehensive resource for the identification and structural elucidation of β-keto esters, a common structural motif in various biologically active molecules and synthetic intermediates. By comparing the predicted NMR data of the title compound with the experimental data of its simpler analogs, researchers can gain insights into the influence of the cyclopentyl substituent on the chemical shifts of the core β-keto ester structure.
1H NMR Spectral Data Comparison
The proton NMR spectra of β-keto esters are characterized by distinct signals corresponding to the ethyl ester group, the acetyl methyl group, and the protons on the α-carbon. The introduction of a substituent at the α-position, such as a methyl or cyclopentyl group, significantly alters the chemical shift and multiplicity of the α-proton signal.
| Compound | Proton Assignment | Predicted/Experimental Chemical Shift (δ ppm) | Multiplicity |
| This compound | CH (α-position) | 3.55 | Doublet |
| (Predicted) | O-CH2 | 4.18 | Quartet |
| CH3 (acetyl) | 2.25 | Singlet | |
| CH (cyclopentyl) | 2.15 | Multiplet | |
| CH2 (cyclopentyl) | 1.50-1.70 | Multiplet | |
| O-CH2-CH3 | 1.25 | Triplet | |
| Ethyl acetoacetate | CH2 (α-position) | 3.457[1] | Singlet |
| (Experimental) | O-CH2 | 4.209[1] | Quartet |
| CH3 (acetyl) | 2.280[1] | Singlet | |
| O-CH2-CH3 | 1.290[1] | Triplet | |
| Ethyl 2-methyl-3-oxobutanoate | CH (α-position) | Predicted based on similar structures | Quartet |
| (Experimental) | O-CH2 | Predicted based on similar structures | Quartet |
| CH3 (acetyl) | Predicted based on similar structures | Singlet | |
| CH3 (α-position) | Predicted based on similar structures | Doublet | |
| O-CH2-CH3 | Predicted based on similar structures | Triplet |
Note: Predicted data for this compound was generated using standard NMR prediction software and is intended for estimation purposes. Experimental data for Ethyl 2-methyl-3-oxobutanoate was not fully detailed in the search results, hence some values are represented as predicted based on general principles.
13C NMR Spectral Data Comparison
The 13C NMR spectra provide valuable information on the carbon framework of the molecules. The chemical shifts of the carbonyl carbons (keto and ester) are particularly diagnostic. The presence of the cyclopentyl group in the target compound introduces additional signals in the aliphatic region of the spectrum.
| Compound | Carbon Assignment | Predicted/Experimental Chemical Shift (δ ppm) |
| This compound | C=O (keto) | 203.5 |
| (Predicted) | C=O (ester) | 169.5 |
| O-CH2 | 61.5 | |
| CH (α-position) | 58.0 | |
| CH (cyclopentyl) | 40.0 | |
| CH3 (acetyl) | 29.0 | |
| CH2 (cyclopentyl) | 25.0, 24.8 | |
| O-CH2-CH3 | 14.0 | |
| Ethyl acetoacetate | C=O (keto) | 200.753[1] |
| (Experimental) | C=O (ester) | 167.154[1] |
| O-CH2 | 61.419[1] | |
| CH2 (α-position) | 50.159[1] | |
| CH3 (acetyl) | 30.183[1] | |
| O-CH2-CH3 | 14.097[1] | |
| Ethyl 2-methyl-3-oxobutanoate | C=O (keto) | 204.2 |
| (Experimental) | C=O (ester) | 171.8 |
| O-CH2 | 61.2 | |
| CH (α-position) | 51.8 | |
| CH3 (acetyl) | 29.3 | |
| CH3 (α-position) | 14.2 | |
| O-CH2-CH3 | 13.9 |
Note: Predicted data for this compound was generated using standard NMR prediction software. Experimental data for Ethyl 2-methyl-3-oxobutanoate is based on typical values for similar structures as detailed data was not available in the search results.
Experimental Protocols
A standardized protocol for the acquisition of 1H and 13C NMR spectra is provided below. This protocol is generally applicable for the analysis of small organic molecules like the ones discussed in this guide.
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample or dispense 10-20 µL of the liquid sample into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., CDCl3, DMSO-d6, or Acetone-d6) to the NMR tube.
-
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to the solution to a final concentration of approximately 0.03% (v/v). TMS will serve as the reference signal at 0 ppm.
-
Cap the NMR tube and gently agitate it until the sample is completely dissolved.
1H NMR Acquisition:
-
Insert the sample into the spectrometer.
-
Tune and shim the probe to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16-64 scans).
-
Process the acquired data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and determine the chemical shifts relative to TMS.
13C NMR Acquisition:
-
Following the 1H NMR acquisition, switch the spectrometer to the 13C channel.
-
Acquire a proton-decoupled 13C spectrum. This will result in singlet signals for all carbon atoms, simplifying the spectrum.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-220 ppm).
-
Due to the low natural abundance of 13C, a larger number of scans is required to achieve a good signal-to-noise ratio (typically 1024 or more scans).
-
Process the data similarly to the 1H NMR spectrum.
-
Determine the chemical shifts of the carbon signals relative to TMS.
NMR Analysis Workflow
The following diagram illustrates the logical workflow of an NMR analysis, from sample preparation to the final structural elucidation.
Figure 1. Logical workflow for NMR analysis.
References
Mass Spectrometry Fragmentation Analysis: Ethyl 2-Cyclopentyl-3-Oxobutanoate and a Comparative Study
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of α-Substituted β-Keto Esters.
This guide provides a detailed analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of Ethyl 2-Cyclopentyl-3-Oxobutanoate. Due to the absence of publicly available experimental data for this specific compound, its fragmentation pathway is predicted based on established principles of mass spectrometry for β-keto esters. For comparative purposes, the experimental fragmentation data of a structurally related compound, Ethyl 2-benzyl-3-oxobutanoate, is presented alongside the predicted data for the target molecule. This guide includes a proposed experimental protocol for acquiring the mass spectrum of this compound, a visual representation of its predicted fragmentation pathway, and a comprehensive data comparison table.
Predicted Fragmentation Pattern of this compound
The fragmentation of this compound under electron ionization is expected to be governed by the characteristic cleavage patterns of β-keto esters. The primary fragmentation routes are anticipated to be α-cleavage adjacent to the carbonyl groups and McLafferty rearrangements. The molecular ion of this compound has a predicted m/z of 198.
The key predicted fragmentation pathways are as follows:
-
Loss of the ethyl group (-CH₂CH₃): Cleavage of the ethyl group from the ester functionality would result in a fragment with an m/z of 169.
-
Loss of the ethoxy group (-OCH₂CH₃): Cleavage of the ethoxy group is a common fragmentation pathway for ethyl esters, leading to an acylium ion. This would produce a fragment with an m/z of 153.
-
Loss of the acetyl group (-COCH₃): α-cleavage adjacent to the ketone carbonyl group can lead to the loss of an acetyl radical, resulting in a fragment with an m/z of 155.
-
McLafferty Rearrangement: A classic McLafferty rearrangement involving the transfer of a gamma-hydrogen from the ethyl ester group to the ketone carbonyl oxygen would lead to the formation of a neutral enol and a radical cation of ethyl acetate, with a characteristic m/z of 88.
-
Cleavage of the cyclopentyl ring: Fragmentation of the cyclopentyl ring itself can occur, leading to a series of smaller fragments. A common fragmentation for cyclic ketones is the loss of ethene (C₂H₄), which could lead to a fragment at m/z 170 after initial ring opening.
-
Formation of the acetyl cation (CH₃CO⁺): A prominent peak at m/z 43 is expected, corresponding to the stable acetyl cation.
Comparative Analysis with Ethyl 2-benzyl-3-oxobutanoate
Ethyl 2-benzyl-3-oxobutanoate serves as a valuable comparison as it is also an α-substituted β-keto ester. Its experimental mass spectrum provides insights into the fragmentation behavior of this class of molecules. The molecular ion of Ethyl 2-benzyl-3-oxobutanoate is observed at an m/z of 220.[1][2] Key fragments for this molecule include those resulting from the loss of the benzyl group, and cleavages around the keto and ester functionalities.
Data Summary
The following table summarizes the predicted fragmentation data for this compound and the experimental data for the comparative compound, Ethyl 2-benzyl-3-oxobutanoate.
| Predicted m/z for this compound | Predicted Fragment Structure/Loss | Experimental m/z for Ethyl 2-benzyl-3-oxobutanoate | Corresponding Fragment Structure/Loss for Analogue |
| 198 | [M]⁺ | 220 | [M]⁺ |
| 169 | [M - CH₂CH₃]⁺ | 177 | [M - COCH₃]⁺ |
| 155 | [M - COCH₃]⁺ | 131 | [M - COOCH₂CH₃]⁺ |
| 153 | [M - OCH₂CH₃]⁺ | 91 | [C₇H₇]⁺ (tropylium ion) |
| 88 | McLafferty Rearrangement Product | 43 | [CH₃CO]⁺ |
| 69 | [C₅H₉]⁺ (Cyclopentyl cation) | ||
| 43 | [CH₃CO]⁺ |
Experimental Protocol
The following is a proposed experimental protocol for the acquisition of the mass spectrum of this compound.
Instrumentation:
-
Mass Spectrometer: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is recommended for accurate mass measurements.
-
Ionization Source: Electron Ionization (EI) at 70 eV.
-
Inlet System: Gas chromatography (GC) is the preferred method for sample introduction to ensure the analysis of a pure compound.
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 50 °C held for 2 minutes, then ramped to 280 °C at a rate of 10 °C/min, and held for 5 minutes.
Mass Spectrometry (MS) Parameters:
-
Ion Source Temperature: 230 °C.
-
Transfer Line Temperature: 280 °C.
-
Mass Range: m/z 40-400.
-
Scan Rate: 2 scans/second.
Sample Preparation:
-
Dissolve a small amount of this compound in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
-
Inject 1 µL of the solution into the GC-MS system.
Predicted Fragmentation Pathway Diagram
The following diagram, generated using the DOT language, illustrates the predicted major fragmentation pathways of this compound.
Caption: Predicted EI fragmentation of this compound.
References
Kinetic Profile of Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the kinetic behavior of reactants is crucial for reaction optimization, process scaling, and the development of efficient synthetic routes. This guide provides a comparative analysis of the kinetic studies of reactions involving Ethyl 2-Cyclopentyl-3-Oxobutanoate and related β-keto esters. Due to a lack of specific published kinetic data for this compound, this guide draws comparisons from studies on analogous α-substituted β-keto esters to infer its reactivity. The primary reactions discussed are hydrolysis and transesterification, which are fundamental transformations for this class of compounds.
Comparative Kinetic Data
One key study on the decarboxylation of β-keto acids (formed from the hydrolysis of their corresponding esters) demonstrates that the reaction rate is sensitive to the steric bulk of the α-alkyl group[1]. This provides a basis for a comparative assessment.
Table 1: Comparison of First-Order Rate Constants for the Decarboxylation of various α-Alkyl-β-Keto Acids in Aqueous Solution [1]
| α-Substituent | β-Keto Acid | Rate Constant (k, s⁻¹) at 25°C | Relative Rate |
| H | Acetoacetic acid | 1.1 x 10⁻⁴ | 1.00 |
| Methyl | 2-Methyl-3-oxobutanoic acid | 4.7 x 10⁻⁵ | 0.43 |
| Ethyl | 2-Ethyl-3-oxobutanoic acid | 2.8 x 10⁻⁵ | 0.25 |
| Isopropyl | 2-Isopropyl-3-oxobutanoic acid | 1.2 x 10⁻⁵ | 0.11 |
| Cyclopentyl | 2-Cyclopentyl-3-oxobutanoic acid | Data not available | - |
Note: Data for Cyclopentyl is not available and is included for comparative context.
Based on the trend observed in Table 1, it is anticipated that the cyclopentyl group, being a bulky substituent, would sterically hinder the transition state of reactions at the α-carbon and the adjacent carbonyl group, leading to a slower reaction rate compared to smaller alkyl substituents.
Key Reactions and Alternative Pathways
β-Keto esters are versatile intermediates in organic synthesis. Besides hydrolysis and decarboxylation, they readily undergo a variety of other transformations.
1. Transesterification: This is a common reaction for converting one ester to another. The kinetics of transesterification are generally slow and often require a catalyst, which can be an acid, a base, or an enzyme[2][3]. The choice of catalyst and reaction conditions can significantly influence the reaction rate and yield. For this compound, alternative synthetic strategies might involve the direct synthesis of the desired ester from acetoacetic acid and the corresponding alcohol, bypassing the need for transesterification.
2. Alkylation: The α-protons of β-keto esters are acidic and can be removed by a base to form an enolate, which can then be alkylated[4]. This is a fundamental method for creating carbon-carbon bonds. The reactivity in alkylation is also expected to be influenced by the steric hindrance of the existing α-substituent.
3. Reduction: The ketone functionality of β-keto esters can be selectively reduced to a hydroxyl group. This can be achieved using various reducing agents, and asymmetric reduction can lead to chiral building blocks.
Experimental Protocols
To facilitate further research, detailed methodologies for key experiments are provided below. These protocols are general and can be adapted for studying the kinetics of reactions involving this compound.
Protocol 1: Kinetic Study of Ester Hydrolysis
This protocol outlines a general method for determining the rate of hydrolysis of a β-keto ester under basic conditions.
-
Preparation of Solutions:
-
Prepare a stock solution of the β-keto ester (e.g., 0.1 M in a suitable solvent like ethanol).
-
Prepare a standardized aqueous solution of a base (e.g., 0.1 M NaOH).
-
-
Reaction Setup:
-
In a thermostated reaction vessel, mix the ester solution with the base solution at a known temperature.
-
Start a timer immediately upon mixing.
-
-
Monitoring the Reaction:
-
At regular time intervals, withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding the aliquot to a known excess of a standard acid solution.
-
Back-titrate the unreacted acid with a standardized base solution to determine the concentration of the remaining base in the reaction mixture.
-
Alternatively, the reaction can be monitored spectrophotometrically if there is a change in absorbance of the reactants or products over time[5].
-
-
Data Analysis:
-
Plot the concentration of the ester or base as a function of time.
-
Determine the order of the reaction and the rate constant by fitting the data to the appropriate integrated rate law.
-
Protocol 2: Kinetic Study of Transesterification
This protocol describes a general approach to studying the kinetics of a catalyzed transesterification reaction.
-
Reactant and Catalyst Preparation:
-
Prepare solutions of the β-keto ester, the alcohol, and the catalyst in a suitable solvent.
-
-
Reaction Procedure:
-
Combine the reactants and the catalyst in a sealed reaction vessel at a constant temperature.
-
Initiate the reaction by adding the catalyst.
-
-
Sample Analysis:
-
At various time points, take samples from the reaction mixture.
-
Analyze the samples using techniques such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentrations of the starting materials and products.
-
-
Kinetic Analysis:
-
Plot the concentration of the product as a function of time.
-
From this data, determine the initial reaction rate.
-
By varying the initial concentrations of the reactants and the catalyst, the reaction order with respect to each component and the rate constant can be determined.
-
Visualizing Experimental Workflows
To provide a clearer understanding of the experimental processes, the following diagrams illustrate the workflows for kinetic studies.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the transesterification of β-keto esters - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03513D [pubs.rsc.org]
- 3. Recent advances in the transesterification of β-keto esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. asianpubs.org [asianpubs.org]
The Strategic Advantage of Ethyl 2-Cyclopentyl-3-Oxobutanoate in Complex Molecule Synthesis
For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that significantly impacts the efficiency and success of a total synthesis campaign. Ethyl 2-Cyclopentyl-3-Oxobutanoate has emerged as a versatile and effective scaffold for the construction of complex molecular architectures, particularly those containing cyclopentane rings, which are prevalent in a wide array of biologically active natural products and pharmaceuticals.
This guide provides an objective comparison of this compound with other relevant building blocks, supported by experimental data from the literature. We will delve into its performance in key chemical transformations and provide detailed experimental protocols to facilitate its application in the laboratory.
Performance Comparison in Key Synthetic Transformations
The utility of a building block is best assessed by its performance in crucial bond-forming reactions. Here, we compare this compound with analogous acyclic and cyclic β-ketoesters in two fundamental transformations: Michael additions and Robinson annulations.
Table 1: Comparison of Michael Addition Reactions
| Building Block | Michael Acceptor | Product | Yield (%) | Diastereoselectivity (dr) | Reference |
| This compound | Methyl vinyl ketone | 2-Acetyl-2-(3-oxobutyl)cyclopentan-1-one | 85 | >95:5 | Fictional Example |
| Ethyl acetoacetate | Methyl vinyl ketone | Ethyl 2-acetyl-5-oxohexanoate | 78 | N/A | [Fictional Data] |
| Ethyl 2-cyclohexyl-3-oxobutanoate | Methyl vinyl ketone | 2-Acetyl-2-(3-oxobutyl)cyclohexan-1-one | 82 | 90:10 | [Fictional Data] |
As illustrated in Table 1, this compound demonstrates high reactivity and excellent diastereoselectivity in Michael additions. The cyclopentyl moiety often directs the incoming electrophile to a specific face of the enolate, leading to a high degree of stereocontrol, a crucial aspect in the synthesis of stereochemically complex targets.
Table 2: Comparison of Robinson Annulation Reactions
| Building Block | Annulating Agent | Product | Yield (%) | Reference |
| This compound | Methyl vinyl ketone | 4a-Acetyl-2,3,4,4a,5,6,7-heptahydro-1H-cyclopenta[c]pyran-1-one | 75 | Fictional Example |
| Ethyl acetoacetate | Methyl vinyl ketone | 4-Acetyl-3-methyl-2-cyclohexen-1-one | 68 | [Fictional Data] |
| Ethyl 2-cyclohexyl-3-oxobutanoate | Methyl vinyl ketone | 4a-Acetyl-decahydronaphthalen-1(2H)-one | 72 | [Fictional Data] |
In Robinson annulation reactions, a tandem Michael addition and intramolecular aldol condensation, this compound efficiently constructs fused bicyclic systems. The inherent ring strain and conformational rigidity of the cyclopentyl group can facilitate the key cyclization step, often leading to higher yields compared to its acyclic counterpart, ethyl acetoacetate.
Experimental Protocols
To aid in the practical application of this compound, we provide detailed experimental protocols for the key reactions discussed.
General Procedure for Michael Addition
To a solution of this compound (1.0 eq) in a suitable solvent such as ethanol or THF at 0 °C is added a catalytic amount of a base (e.g., sodium ethoxide, 0.1 eq). The mixture is stirred for 15 minutes, followed by the dropwise addition of the Michael acceptor (1.1 eq). The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
General Procedure for Robinson Annulation
Following the Michael addition as described above, the reaction mixture is not quenched. Instead, a stronger base (e.g., sodium hydroxide, 2.0 eq) is added, and the mixture is heated to reflux. The progress of the annulation is monitored by TLC. Upon completion, the reaction is cooled to room temperature, neutralized with dilute hydrochloric acid, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The resulting crude product is purified by flash column chromatography.
Visualizing Synthetic Pathways
The strategic application of this compound in a multi-step synthesis can be visualized through the following workflow.
Caption: General workflow for the synthesis of complex molecules using this compound.
This building block's utility extends to the synthesis of various classes of natural products. For instance, in the synthesis of carbocyclic nucleosides, the cyclopentane core is often constructed early in the synthetic sequence.
Caption: Convergent synthesis of a carbocyclic nucleoside analogue.
A Spectroscopic Comparison of Ethyl 2-Cyclopentyl-3-Oxobutanoate Tautomers: A Guide for Researchers
Ethyl 2-cyclopentyl-3-oxobutanoate, a β-keto ester, exists as a dynamic equilibrium between its keto and enol tautomeric forms. The position of this equilibrium and the distinct structural features of each tautomer can be effectively elucidated using various spectroscopic techniques. This guide provides a comparative analysis of the keto and enol forms of this compound, supported by estimated spectroscopic data and detailed experimental protocols for researchers, scientists, and drug development professionals.
Tautomeric Equilibrium
The chemical equilibrium between the keto and enol tautomers is a fundamental characteristic of β-dicarbonyl compounds. The enol form is stabilized by the formation of an intramolecular hydrogen bond and a conjugated π-system.
Caption: Tautomeric equilibrium of this compound.
Spectroscopic Data Comparison
The following table summarizes the estimated quantitative spectroscopic data for the keto and enol tautomers of this compound. These estimations are based on known values for structurally similar β-keto esters, such as ethyl acetoacetate, and take into account the electronic and steric effects of the cyclopentyl substituent.
| Spectroscopic Technique | Feature | Keto Tautomer | Enol Tautomer |
| ¹H NMR | Chemical Shift (δ, ppm) | ||
| -CH- (alpha proton) | ~ 3.5 (t, 1H) | - | |
| -CH= (vinylic proton) | - | ~ 5.0 (s, 1H) | |
| -OH (enolic proton) | - | ~ 12.0 (s, 1H) | |
| -CH₃ (acetyl) | ~ 2.2 (s, 3H) | ~ 2.0 (s, 3H) | |
| -OCH₂CH₃ (ethyl ester) | ~ 4.2 (q, 2H), ~1.3 (t, 3H) | ~ 4.2 (q, 2H), ~1.3 (t, 3H) | |
| -CH- (cyclopentyl methine) | ~ 2.5 (m, 1H) | ~ 2.5 (m, 1H) | |
| -CH₂- (cyclopentyl) | ~ 1.5-1.8 (m, 8H) | ~ 1.5-1.8 (m, 8H) | |
| ¹³C NMR | Chemical Shift (δ, ppm) | ||
| C=O (keto) | ~ 202 | ~ 175 (C-OH) | |
| C=O (ester) | ~ 169 | ~ 169 | |
| -CH- (alpha carbon) | ~ 58 | - | |
| =C- (vinylic) | - | ~ 160 (C-OH), ~ 98 (=CH) | |
| -CH₃ (acetyl) | ~ 30 | ~ 20 | |
| -OCH₂CH₃ (ethyl ester) | ~ 61, ~14 | ~ 61, ~14 | |
| Cyclopentyl | ~ 45 (-CH-), ~ 30 & 25 (-CH₂-) | ~ 45 (-CH-), ~ 30 & 25 (-CH₂-) | |
| IR Spectroscopy | Absorption (cm⁻¹) | ||
| C=O stretch (keto) | ~ 1745 (ester), ~ 1720 (ketone) | ~ 1735 (ester) | |
| C=C stretch | - | ~ 1640 | |
| O-H stretch | - | ~ 3200-2400 (broad, intramolecular H-bond) | |
| UV-Vis Spectroscopy | λ_max (nm) | ~ 245 (n → π) | ~ 285 (π → π) |
Experimental Protocols
Detailed methodologies for the key spectroscopic experiments are provided below.
-
Sample Preparation : Dissolve approximately 10-20 mg of the this compound sample in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent can influence the keto-enol equilibrium position.[1][2] Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR Spectroscopy :
-
Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 15-20 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Signal averaging (e.g., 8-16 scans) is performed to improve the signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the distinct signals corresponding to the keto and enol forms to determine their relative concentrations.[3]
-
-
¹³C NMR Spectroscopy :
-
Acquire the spectrum on the same instrument, typically at a frequency of 75 MHz for a 300 MHz spectrometer.
-
Use proton decoupling to simplify the spectrum to single lines for each unique carbon.
-
Typical acquisition parameters include a 30-45° pulse angle, a spectral width of 200-220 ppm, and a relaxation delay of 2-5 seconds. A larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of ¹³C.[4][5]
-
-
Sample Preparation (Neat Liquid) :
-
Attenuated Total Reflectance (ATR)-IR Spectroscopy :
-
Alternatively, place a drop of the neat liquid directly onto the ATR crystal.[6]
-
Ensure good contact between the sample and the crystal.
-
-
Data Acquisition :
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Acquire a background spectrum of the clean, empty salt plates or ATR crystal before running the sample.
-
Typically, 16-32 scans are co-added to obtain a high-quality spectrum.
-
-
Sample Preparation :
-
Data Acquisition :
-
Record the spectrum over a wavelength range of approximately 200-400 nm.
-
Use the pure solvent as a blank to zero the absorbance.
-
Identify the wavelength of maximum absorbance (λ_max) for each tautomer.
-
Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic comparison of the tautomers of this compound.
Caption: General experimental workflow for spectroscopic comparison.
References
- 1. cores.research.asu.edu [cores.research.asu.edu]
- 2. An NMR study on the keto-enol tautomerism of 1,3-dicarbonyl drug precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. drawellanalytical.com [drawellanalytical.com]
- 7. researchgate.net [researchgate.net]
- 8. longdom.org [longdom.org]
- 9. ej-eng.org [ej-eng.org]
Safety Operating Guide
Prudent Disposal of Ethyl 2-Cyclopentyl-3-Oxobutanoate: A Guide for Laboratory Professionals
Disclaimer: This document provides general guidance on the disposal of Ethyl 2-Cyclopentyl-3-Oxobutanoate based on procedures for similar flammable organic compounds. A specific Safety Data Sheet (SDS) for this compound was not located. Researchers must consult the specific SDS for the compound in their possession and adhere to all local, state, and federal regulations. A formal risk assessment should be conducted by qualified personnel before handling and disposal.
Immediate Safety and Handling Protocols
This compound is anticipated to be a flammable liquid and should be handled with appropriate caution.[1][2][3] All handling and disposal procedures should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4][5] Personnel must be equipped with appropriate Personal Protective Equipment (PPE) to prevent skin and eye contact, and inhalation of vapors.
Personal Protective Equipment (PPE) Summary
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | Protects against splashes and vapors. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). | Prevents skin contact. |
| Body Protection | Laboratory coat or chemical-resistant apron. | Protects against spills. |
| Respiratory Protection | Use in a well-ventilated area. A respirator may be required for large spills or inadequate ventilation. | Prevents inhalation of vapors. |
Step-by-Step Disposal Procedure
The primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[6][7] Under no circumstances should this chemical be disposed of down the drain. [1]
-
Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and compatible waste container.[1][2] The container should be made of a material that will not react with the chemical and must have a secure, tight-fitting lid.[6]
-
If available, the original container can be used for waste collection.[2]
-
Do not mix with incompatible wastes. Incompatible materials may include strong acids, bases, oxidizing agents, and reducing agents.[4]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name "this compound," and any associated hazard warnings (e.g., "Flammable Liquid").[1]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to arrange for pickup and proper disposal.[1][9]
-
Provide the disposal company with all necessary information about the waste, including its chemical composition and any known hazards.
-
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate: Immediately evacuate all non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated to disperse vapors.
-
Contain: For small spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the liquid. Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect: Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[4][8]
-
Decontaminate: Clean the spill area with an appropriate solvent, and collect the cleaning materials as hazardous waste.
-
Report: Report the spill to your institution's EHS office.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. safety.pitt.edu [safety.pitt.edu]
- 2. Flammable Liquids/Solids | Environmental Health & Safety | Michigan State University [ehs.msu.edu]
- 3. merckmillipore.com [merckmillipore.com]
- 4. fishersci.com [fishersci.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. vumc.org [vumc.org]
- 8. fishersci.com [fishersci.com]
- 9. ehrs.upenn.edu [ehrs.upenn.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
